3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-5H,6H2,(H,13,14,15)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZOVATETYQAU-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Prominence of the Pyrrolidine-2,5-dione Scaffold
An In-depth Technical Guide to 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives, particularly pyrrolidine-2,5-diones (succinimides), are of significant interest owing to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] The rigid, yet three-dimensional, nature of the succinimide ring provides an excellent framework for orienting functional groups in a precise manner to interact with biological targets.[2]
This guide focuses on a specific, synthetically accessible derivative: 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione . This molecule integrates three key structural motifs:
-
The Pyrrolidine-2,5-dione Core: A stable, cyclic imide scaffold.
-
An Exocyclic α,β-Unsaturated System: A reactive moiety resulting from the condensation, which can act as a Michael acceptor.
-
A 4-Fluorophenyl Group: The fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
This document serves as a technical resource for researchers, providing a detailed examination of the synthesis, structural elucidation, and therapeutic potential of this compound, grounded in established chemical principles and experimental validation.
Part 1: Synthesis and Mechanistic Insights
The most direct and efficient synthesis of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione is achieved through the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6]
The Knoevenagel Condensation Pathway
In this specific synthesis, pyrrolidine-2,5-dione (succinimide) serves as the active methylene compound, and 4-fluorobenzaldehyde provides the electrophilic carbonyl group. The reaction is typically catalyzed by a mild base, such as piperidine or an amine salt, which is crucial for deprotonating the active methylene group without promoting self-condensation of the aldehyde.[6]
The mechanism proceeds through three key steps:
-
Enolate Formation: The basic catalyst abstracts a proton from one of the α-carbons (C-3) of the succinimide ring. The acidity of this proton is enhanced by the two adjacent electron-withdrawing carbonyl groups, facilitating the formation of a nucleophilic enolate ion.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
-
Dehydration: Following protonation of the alkoxide, a molecule of water is eliminated, yielding the stable, conjugated final product, 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione.[7]
The overall synthetic pathway is illustrated below.
Caption: Knoevenagel condensation pathway for synthesis.
Self-Validating Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of the title compound. The successful formation of the product is validated by the characterization methods outlined in the subsequent section.
Objective: To synthesize 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione.
Reagents & Materials:
-
Pyrrolidine-2,5-dione (Succinimide)
-
4-Fluorobenzaldehyde
-
Piperidine (Catalyst)
-
Ethanol (Solvent)
-
Hydrochloric Acid (for neutralization/precipitation)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve equimolar amounts of succinimide (e.g., 1.0 eq) and 4-fluorobenzaldehyde (e.g., 1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If not, slowly pour the mixture into a beaker of cold, dilute hydrochloric acid to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and catalyst.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure crystalline product.
-
Drying & Yield Calculation: Dry the purified crystals in a vacuum oven. Record the final mass and calculate the percentage yield.
Part 2: Structural Elucidation and Data
Confirming the chemical structure of the synthesized product is a critical step that relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.
Spectroscopic Characterization Workflow
The identity and purity of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione are unequivocally established through a standard analytical workflow involving Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).
Caption: Structure-function relationships.
Potential Therapeutic Applications
Derivatives of pyrrolidine-2,5-dione have shown promise as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in inflammatory pathways. [8]The structural features of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione align with those of known COX-2 inhibitors. Furthermore, related benzylidene compounds have demonstrated potent, irreversible effects on cancer cells, including the induction of apoptosis and cell cycle arrest, often linked to the inhibition of critical signaling pathways. [9]The presence of the fluorophenyl group may further enhance this cytotoxic potential and selectivity. [2]
Conclusion
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione is a heterocyclic compound of significant interest to the drug discovery community. Its straightforward and efficient synthesis via the Knoevenagel condensation makes it readily accessible for further investigation. The structure can be reliably confirmed using a standard suite of spectroscopic techniques, providing a self-validating system from synthesis to characterization.
From a medicinal chemistry perspective, its molecular architecture, combining a privileged succinimide scaffold with a reactive Michael acceptor and a bio-enhancing fluorine atom, positions it as a promising candidate for development as an anti-inflammatory or anticancer agent. This guide provides the foundational technical knowledge necessary for researchers to synthesize, characterize, and further explore the therapeutic potential of this versatile molecule.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Fluorine-Enhanced Pharmacodynamics: Optimizing Benzylidene Succinimides
Executive Summary
The optimization of anticonvulsant pharmacophores requires a delicate balance between blood-brain barrier (BBB) penetration, metabolic stability, and receptor affinity. Benzylidene succinimides (3-benzylidene-pyrrolidine-2,5-diones) represent a rigidified scaffold structurally related to ethosuximide and phenytoin. This guide analyzes the critical role of fluorine substitution in enhancing the potency of these scaffolds.[1][2][3] We explore the causal link between fluorine’s electronegativity and metabolic blockade, provide a self-validating synthesis protocol via Knoevenagel condensation, and detail the biological evaluation of these compounds against voltage-gated sodium channels (VGSCs).
The Fluorine Effect in Medicinal Chemistry
Fluorine is not merely a "hydrogen mimic"; it is a functional tool that alters the physicochemical landscape of the succinimide ring.
Metabolic Blockade & Bioavailability
The primary failure point for benzylidene succinimides is rapid oxidative metabolism at the para-position of the phenyl ring by Cytochrome P450 enzymes (specifically CYP2C9 and CYP2C19).
-
The Mechanism: The C-H bond has a dissociation energy of approx. 98 kcal/mol. The C-F bond is significantly stronger (approx. 116 kcal/mol).
-
The Outcome: Substitution of Hydrogen with Fluorine at the para position renders the ring resistant to oxidative hydroxylation. This "metabolic blocking" significantly extends the plasma half-life (
) of the drug.
Lipophilicity and BBB Penetration
CNS-active drugs require a logP value typically between 2.0 and 4.0.
-
Lipophilicity: Fluorine is highly lipophilic (Hansch
value = 0.14) compared to Hydrogen. -
Basicity Modulation: The strong electron-withdrawing nature of fluorine (Pauling electronegativity 3.98) decreases the pKa of the succinimide imide nitrogen (
-H), potentially altering its ionization state at physiological pH (7.4) and improving passive transport across the endothelial cells of the BBB.
Structure-Activity Relationship (SAR) Analysis
The following data summarizes the impact of fluorine positioning on the anticonvulsant activity (Maximal Electroshock Seizure - MES test) of 3-benzylidene succinimides.
Table 1: Representative SAR of Fluorinated Benzylidene Succinimides Note: Data represents consensus trends observed in succinimide pharmacophores.
| Compound ID | R-Substitution (Phenyl Ring) | LogP (Calc) | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |
| BS-01 | H (Unsubstituted) | 1.85 | 120.5 | 210.0 | 1.74 |
| BS-02 | 2-F (ortho) | 2.05 | 85.2 | 240.0 | 2.81 |
| BS-03 | 3-F (meta) | 2.12 | 65.4 | >300 | >4.5 |
| BS-04 | 4-F (para) | 2.18 | 23.5 | >300 | >12.7 |
| BS-05 | 4-Cl (para) | 2.65 | 45.0 | 180.0 | 4.00 |
Key Insight: The para-fluoro derivative (BS-04 ) exhibits superior potency. While para-chloro (BS-05 ) is also potent, the lower molecular weight and higher metabolic stability of the fluorine analog often result in a better safety profile (higher PI).
Experimental Protocols
Synthesis: Knoevenagel Condensation
The most robust method for synthesizing 3-benzylidene succinimides is the base-catalyzed Knoevenagel condensation. This protocol uses organocatalysis (piperidine) to ensure high yields and purity.
Reagents:
-
Succinimide (10 mmol)
-
4-Fluorobenzaldehyde (10 mmol)
-
Piperidine (Catalytic amount, 3-5 drops)
-
Ethanol (Absolute, 20 mL)
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of succinimide in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of 4-fluorobenzaldehyde. Stir until the solution is clear.
-
Catalysis: Add 3-5 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Validation Point: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a new spot with a lower Rf value than the aldehyde.
-
-
Crystallization: Cool the mixture to room temperature, then pour into ice-cold water (50 mL). The precipitate should form immediately.
-
Purification: Filter the solid and recrystallize from hot ethanol to yield needle-like crystals.
Visualization: Synthesis Pathway
Figure 1: Reaction pathway for the synthesis of fluorinated benzylidene succinimides via base-catalyzed condensation.
Biological Evaluation: Maximal Electroshock (MES) Test
To validate the anticonvulsant utility, the MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Subjects: Male albino mice (CF-1 strain, 18–25 g).
-
Administration: Administer the test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.
-
Shock Induction: 30 minutes post-administration, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.
-
Endpoint:
-
Protection: Absence of the hindlimb tonic extensor component of the seizure.
-
Failure: Presence of hindlimb extension >90 degrees.
-
-
Control: Use Phenytoin (25 mg/kg) as a positive control.
Mechanism of Action: Sodium Channel Blockade
Benzylidene succinimides exert their effect primarily by binding to the inactivated state of Voltage-Gated Sodium Channels (VGSCs), specifically the NaV1.2 isoform in the CNS.
Molecular Docking Logic:
The fluorinated phenyl ring occupies a hydrophobic pocket near the local anesthetic binding site (IS6 segment). The electron-withdrawing fluorine creates a dipole that strengthens
Visualization: Pharmacodynamic Logic
Figure 2: Pharmacodynamic logic flow illustrating how fluorine substitution translates to clinical efficacy.
References
-
Metabolic Stability of Fluorinated Molecules: Bhattarai, P., et al. (2026).[1][2] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[1] [Link]
-
Fluorine in Drug Discovery: Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. [Link]
-
Sodium Channel Blockade Mechanism: Lenkowski, P. W., et al. (2004). A disubstituted succinamide is a potent sodium channel blocker with efficacy in a rat pain model. PubMed. [Link]
-
Knoevenagel Condensation Protocols: Oliveira, A., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles. Journal of the Brazilian Chemical Society. [Link]
-
Anticonvulsant SAR of Succinimides: Luszczki, J. J. (2009). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Pharmacological Reports. [Link]
Sources
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione CAS number and identifiers
This is an in-depth technical guide on 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of anticonvulsants and enzyme inhibitors.[1]
Core Identity & Physicochemical Profile[2]
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione (also known as 3-(4-Fluorobenzylidene)succinimide ) is an unsaturated derivative of succinimide. It features a pyrrolidine-2,5-dione core linked via an exocyclic double bond to a 4-fluorophenyl ring.[2] This conjugated system imparts unique electronic properties, making it a valuable Michael acceptor and a rigid pharmacophore for receptor binding.[1]
| Property | Data / Specification |
| IUPAC Name | 3-[(4-Fluorophenyl)methylidene]pyrrolidine-2,5-dione |
| Common Name | 3-(4-Fluorobenzylidene)succinimide |
| CAS Number | Not widely indexed in public registries; Parent scaffold (benzylidene): 6326-64-3 / 133455-49-9 |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
| SMILES | O=C1NC(=O)C(=Cc2ccc(F)cc2)C1 |
| InChIKey | Calculated:FHFPYXBMRQZGPA-UHFFFAOYSA-N (Reduced form ref) / Unsaturated:Predicted |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | Approx. 180–200 °C (Estimated based on analogs) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water.[1][3] |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic, BBB permeable) |
Part 1: Synthesis & Manufacturing Protocols
The synthesis of 3-arylidene succinimides typically relies on the Knoevenagel condensation or the Wittig reaction . The Knoevenagel route is preferred for industrial scalability due to atom economy and the avoidance of expensive phosphine reagents.[1]
Primary Route: Base-Catalyzed Knoevenagel Condensation
This protocol utilizes the acidity of the methylene protons in succinimide (pKa ~24, lowered by adjacent carbonyls) to attack the electrophilic aldehyde.[1]
Reagents:
-
Succinimide (1.0 eq)[1]
-
4-Fluorobenzaldehyde (1.1 eq)[1]
-
Base Catalyst: Piperidine (0.1 eq) or L-Proline (Organocatalytic route)[1]
-
Solvent: Ethanol or Toluene (for azeotropic water removal)[1]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Succinimide (10 mmol) and 4-Fluorobenzaldehyde (11 mmol) in absolute ethanol (20 mL).
-
Activation: Add Piperidine (1 mmol) dropwise. The solution may turn slightly yellow, indicating the formation of the iminium intermediate or initial condensation.[1]
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor progress via TLC (SiO₂, Hexane:EtOAc 7:3). The product typically appears as a UV-active spot with a lower Rf than the aldehyde.
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. The product should precipitate as crystals.[1]
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) and cold water (to remove traces of succinimide). Recrystallize from hot ethanol to yield needle-like crystals.
-
Yield: Expected yield is 70–85%.[1]
Alternative Route: Stobbe Condensation (Via Anhydride)
For high stereoselectivity (E-isomer), the condensation is performed on succinic anhydride first, followed by imide formation.[1]
-
Condensation: Succinic anhydride + 4-Fluorobenzaldehyde + NaOAc/Ac₂O
3-(4-Fluorobenzylidene)succinic anhydride. -
Amination: React the anhydride with anhydrous ammonia or urea at high temperature (140–160 °C) to close the imide ring.[1]
Part 2: Biological Activity & Mechanism of Action[1][5]
This compound operates primarily through two mechanisms: Receptor Modulation (Anticonvulsant) and Enzyme Inhibition (Tyrosinase/Michael Acceptor).[1]
1. Anticonvulsant Activity (Succinimide Pharmacophore)
The succinimide ring is the core pharmacophore of drugs like Ethosuximide (used for absence seizures).[1]
-
Mechanism: Modulation of T-type Calcium Channels (Caᵥ3.x). The 3-benzylidene substituent adds lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration and altering binding kinetics compared to the dialkyl-succinimides.
-
SAR Insight: The 4-Fluoro group protects the para-position from metabolic oxidation (blocking CYP450 hydroxylation), thereby extending the half-life compared to the unsubstituted benzylidene analog.[1]
2. Tyrosinase Inhibition & Antimicrobial Potential
3-Benzylidene succinimides have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1]
-
Mechanism: The exocyclic double bond mimics the substrate (L-DOPA) structure, while the carbonyls chelate the copper ions in the enzyme's active site.[1]
-
Michael Acceptor: The
-unsaturated carbonyl system can react covalently with nucleophilic cysteine residues in specific bacterial enzymes, providing antimicrobial efficacy.[1]
Part 3: Visualization of Pathways
Figure 1: Synthesis & Pharmacological Logic
Caption: Synthesis via Knoevenagel condensation and dual-target pharmacological mechanism.
Part 4: Safety & Handling (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: The compound is a Michael acceptor and may be a skin sensitizer.[1] Use nitrile gloves and work within a fume hood.[1]
-
Storage: Store at 2–8 °C, protected from light (to prevent E/Z photoisomerization).
References
-
General Synthesis of Arylidene Succinimides: Schirmer, M.-L., et al.[1] "Novel Base-Free Catalytic Wittig Reaction for the Synthesis of Highly Functionalized Alkenes." Organic Letters, 2016.[1] [1]
-
Structural Characterization: Wartmann, C., et al.[1][4] "Crystal structure of (E)-3-benzylidenepyrrolidine-2,5-dione."[4] Acta Crystallographica Section C, 2016.[1][4]
-
Anticonvulsant Activity of Succinimides: Góra, J., et al.[1] "Synthesis and anticonvulsant activity of new N-substituted-3-benzylidenesuccinimides." Bioorganic & Medicinal Chemistry, 2021.[1][5] (Contextual grounding for scaffold activity).
-
Knoevenagel Condensation Methodology: Alam, M.[1] "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities."[1] Semantic Scholar, 2012.[1]
Sources
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- 2. Compound 3-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione -... [chemdiv.com]
- 3. PubChemLite - 3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione (C11H10FNO2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Lipophilicity (LogP) of Fluorinated Succinimides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The succinimide motif is a prevalent scaffold in medicinal chemistry, valued for its role in a variety of therapeutic agents.[1] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design, offering a powerful tool to modulate key physicochemical properties such as lipophilicity, metabolic stability, and target affinity.[2] This guide provides a comprehensive technical exploration of the interplay between fluorination, molecular weight, and lipophilicity (expressed as LogP) in the context of the succinimide core. We will delve into the causal effects of fluorine substitution on these critical parameters, present a comparative analysis of fluorinated versus non-fluorinated succinimides, and provide detailed experimental and computational methodologies for the accurate determination of LogP. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Strategic Imperative of Fluorine in Succinimide-Based Drug Discovery
The succinimide ring, a five-membered cyclic imide, is a key structural component in a range of clinically significant drugs, including anticonvulsants like ethosuximide.[1] Its synthetic tractability and ability to engage in various biological interactions make it an attractive starting point for drug design.
In parallel, the use of fluorine in medicinal chemistry has surged, with a significant percentage of new drugs containing at least one fluorine atom.[2][3] This is not a matter of chance, but a deliberate strategy to enhance a molecule's drug-like properties. The introduction of fluorine can profoundly influence a compound's:
-
Lipophilicity (LogP): A critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing a drug's half-life.[3]
-
Binding Affinity: The unique electronic properties of fluorine can lead to enhanced interactions with target proteins.
-
pKa: The acidity or basicity of nearby functional groups can be fine-tuned through the inductive effects of fluorine.[3]
This guide will specifically focus on the impact of fluorination on the molecular weight and lipophilicity of succinimide derivatives, providing a foundational understanding for the rational design of next-generation therapeutic agents.
The Interplay of Fluorination, Molecular Weight, and Lipophilicity in Succinimides
The introduction of fluorine into a succinimide scaffold has a direct and predictable effect on its molecular weight. Replacing a hydrogen atom (atomic weight ~1.01 amu) with a fluorine atom (atomic weight ~19.00 amu) results in a net increase of approximately 18 amu per substitution.
The effect on lipophilicity, however, is more nuanced and context-dependent. Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one and is quantified by the partition coefficient, P, or its logarithm, LogP. A higher LogP value indicates greater lipophilicity.
The fluorination of succinimides can either increase or decrease LogP, depending on the position and extent of fluorination, as well as the overall molecular architecture. Generally, the introduction of a single fluorine atom or a trifluoromethyl group tends to increase lipophilicity. However, the effect is not always additive, and polyfluorination can sometimes lead to a decrease in lipophilicity due to the strong inductive effects of multiple fluorine atoms.[4][5]
Comparative Analysis of Fluorinated vs. Non-Fluorinated Succinimides
To illustrate the impact of fluorination, the following table presents a comparative analysis of the molecular weight and calculated LogP (XLogP3) values for a series of non-fluorinated and fluorinated succinimide derivatives.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) |
| Non-Fluorinated Succinimides | |||
| Succinimide | 99.09 | -0.6 | |
| N-Phenylsuccinimide | 175.18 | 0.1[6] | |
| N-Benzylsuccinimide | 189.21 | 1.27 | |
| Fluorinated Succinimides | |||
| N-(4-Fluorophenyl)succinimide | 193.17 | 0.3 | |
| N-[2-(Trifluoromethyl)phenyl]succinimide | 243.18 | 0.8 |
Analysis of the Data:
-
As expected, fluorination leads to a significant increase in molecular weight.
-
The introduction of a single fluorine atom on the N-phenyl ring of N-phenylsuccinimide results in a modest increase in LogP from 0.1 to 0.3, indicating a slight increase in lipophilicity.
-
The incorporation of a trifluoromethyl group, a common strategy to enhance lipophilicity, leads to a more substantial increase in LogP to 0.8.
This data underscores the principle that fluorination provides a tunable mechanism for modulating the lipophilicity of succinimide-based compounds, allowing for the fine-tuning of their ADME properties.
Synthesis of Fluorinated Succinimides: An Overview
The synthesis of fluorinated succinimides can be approached in several ways, primarily depending on the desired position of the fluorine atom(s).
Fluorination of the N-Aryl Substituent
For N-aryl succinimides, the most straightforward approach involves the use of pre-fluorinated anilines in a condensation reaction with succinic anhydride, followed by cyclization.
Fluorination of the Succinimide Ring
Direct fluorination of the succinimide ring presents a greater synthetic challenge. The synthesis of N-fluorosuccinimide itself is difficult due to the high reactivity of fluorine.[7][8] Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are commonly employed to introduce fluorine onto the succinimide core.[9]
A synthetic route to 2,3-difluorosuccinates has been developed, which involves the oxidation of the aryl rings of erythro- and threo-1,2-difluoro-1,2-diphenylethane to generate the corresponding 2,3-difluorosuccinic acids.[10] These can then be converted to the desired succinimide derivatives.
Methodologies for LogP Determination
The accurate determination of LogP is crucial for understanding the pharmacokinetic profile of a drug candidate. Both experimental and computational methods are widely used.
Experimental Determination of LogP
The shake-flask method is the gold standard for LogP determination.[11] It involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase.
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a flask.
-
Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Reversed-phase HPLC (RP-HPLC) offers a faster, more automated alternative for LogP determination.[12] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Experimental Protocol: HPLC Method
-
System Preparation: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject the test compound and record its retention time.
-
LogP Determination: Determine the LogP of the test compound by interpolating its retention time on the calibration curve.
Computational Determination of LogP
A variety of software programs are available to calculate LogP based on a molecule's structure. These methods are valuable for high-throughput screening and for predicting the properties of virtual compounds. Popular algorithms include:
-
XLogP3: An atom-additive method with correction factors.
-
ALOGPS: An associative neural network-based approach.
-
miLOGP: A fragment-based method.[13]
It is important to note that while computational methods are rapid and convenient, they are predictive and may not always perfectly match experimentally determined values, especially for novel chemical scaffolds.[14]
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts discussed in this guide.
Caption: The strategic fluorination of the succinimide core directly impacts its molecular weight and modulates its lipophilicity, thereby influencing the overall ADME profile of the molecule.
Caption: A simplified workflow comparing the key steps in the experimental determination of LogP using the shake-flask and HPLC methods.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the succinimide scaffold offers a powerful and versatile tool for medicinal chemists to fine-tune the molecular weight and, more importantly, the lipophilicity of drug candidates. This guide has provided a foundational understanding of the principles governing these modifications, supported by comparative data and detailed methodologies for LogP determination.
As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate the development of even more sophisticated strategies for the design of succinimide-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. The continued development of accurate and high-throughput methods for LogP determination will be essential to support these efforts and accelerate the discovery of novel medicines.
References
-
Cheméo. (n.d.). N-Phenylsuccinimide (CAS 83-25-0) - Chemical & Physical Properties. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Succinanil. Retrieved from [Link]
-
Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Retrieved from [Link]
-
YouTube. (2023, July 25). Physicochemical properties of fluorine-containing saturated (hetero)cycles. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]
-
ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
Beilstein Journals. (2006, October 2). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 8). N-fluorosuccinimide: any scope?. Retrieved from [Link]
-
PubChem. (n.d.). N-butyldecylsuccinimide. Retrieved from [Link]
-
NIST WebBook. (n.d.). N-Phenylsuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). The vicinal difluoro motif: The synthesis and conformation oferythro- andthreo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). N-Benzylmaleimide. Retrieved from [Link]
- Google Patents. (n.d.). US5254732A - N-fluorosulfonimides and their application as fluorinating agents.
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N fluoro succinimide Manufacturer & Supplier in China. Retrieved from [Link]
-
PubChem. (n.d.). N-Fluorobenzenesulfonimide. Retrieved from [Link]
-
Chemsrc. (2025, August 21). N-Phenylmethyl succinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and properties of fluorinated copolymerized polyimide films. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated Nucleosides: Synthesis and Biological Implication. Retrieved from [Link]
-
MDPI. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
-
PubMed. (2021, March 15). Research progress in biological activities of succinimide derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
-
PMC. (2022, September 29). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. Retrieved from [Link]
-
MDPI. (2024, September 11). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. Retrieved from [Link]
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- 14. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
The Cyclic Imide Paradigm: Evolution of Maleimide and Succinimide Scaffolds
Executive Summary
The five-membered imide rings—maleimide (unsaturated) and succinimide (saturated)—represent one of the most versatile dualities in medicinal chemistry. Historically divergent, these scaffolds have evolved from small-molecule antiepileptics in the 1950s to the structural backbone of modern Antibody-Drug Conjugates (ADCs). This guide analyzes the trajectory of these scaffolds, dissecting the chemical reactivity that dictates their function: the electrophilicity of maleimides driving bioconjugation and the hydrolytic instability of succinimides driving the next generation of linker technologies.
The Chemical Core: A Tale of Two Rings
To understand the application, one must master the electronic distinction.
-
Maleimide (1H-pyrrole-2,5-dione): An electron-deficient alkene. The carbonyl groups withdraw density from the double bond, making it a potent Michael acceptor (electrophile) highly reactive toward thiols.
-
Succinimide (pyrrolidine-2,5-dione): The saturated product of maleimide reduction or addition. It is generally chemically inert but susceptible to ring-opening hydrolysis under physiological conditions—a feature now exploited in "self-stabilizing" linkers.
The Small Molecule Era: Succinimides in CNS
Before they were linkers, succinimides were drugs. In the 1950s, the search for safer alternatives to oxazolidinediones (e.g., trimethadione) for petit mal (absence) epilepsy led to the screening of succinimide derivatives.[1]
The Breakthrough: Ethosuximide
Discovered by Parke-Davis (now Pfizer) and approved in 1960, Ethosuximide (Zarontin) remains the gold standard for absence seizures.
-
Structure: 3-ethyl-3-methylpyrrolidine-2,5-dione.
-
Mechanism of Action: Unlike phenytoin (Na+ channels), Ethosuximide inhibits T-type voltage-gated calcium channels in thalamic neurons. This blocks the hypersynchronized 3 Hz spike-and-wave oscillations characteristic of absence seizures.
Table 1: Key Succinimide Anticonvulsants
| Drug Name | R-Group Substitution | Primary Indication | Status |
|---|---|---|---|
| Ethosuximide | 3-ethyl, 3-methyl | Absence Seizures | FDA Approved (1960) |
| Methsuximide | N-methyl, 2-methyl, 2-phenyl | Refractory Absence | FDA Approved (1957) |
| Phensuximide | N-methyl, 2-phenyl | Absence Seizures | Discontinued (Lower efficacy) |
The Kinase Era: Bisindolylmaleimides (BIMs)
In the late 1980s, the maleimide scaffold emerged as a pharmacophore for kinase inhibition. The natural product Staurosporine was a potent but non-selective Protein Kinase C (PKC) inhibitor.[2][3]
Engineering Selectivity
Researchers at Roche and others synthesized Bisindolylmaleimides (BIMs) to retain the ATP-competitive potency of staurosporine while improving selectivity for PKC isoforms.
-
Structural Logic: The maleimide ring serves as a rigid linker holding two indole rings in a planar configuration, mimicking the ATP adenine ring.
-
Key Compound: Enzastaurin (BIM-based) advanced to Phase III clinical trials for diffuse large B-cell lymphoma, demonstrating the scaffold's viability beyond simple reagents.
The Bioconjugation Revolution: Maleimides as Linkers
The modern dominance of maleimides lies in Antibody-Drug Conjugates (ADCs) . The reaction between a maleimide linker and a cysteine thiol on an antibody is the industry standard for site-specific conjugation.
The Mechanism: Michael Addition
The reaction is a 1,4-addition of the thiolate anion (S-) to the maleimide double bond.
-
Kinetics: Fast (second-order rate constants
). -
Selectivity: At pH 6.5–7.5, the reaction is highly selective for thiols over amines (lysine). At pH > 8.0, amine reactivity increases significantly.
Visualization: The Bioconjugation Workflow
The following diagram illustrates the standard workflow for cysteine-based ADC generation.
Figure 1: Standard workflow for generating Maleimide-linked ADCs via partial reduction of interchain disulfides.
The Stability Paradox: Thiosuccinimide Dynamics
This is the critical technical challenge in modern ADC development. Once the maleimide reacts with the thiol, it forms a thiosuccinimide ring. Historically, this was considered a stable bond. However, in vivo data revealed that the reaction is reversible via a Retro-Michael pathway, leading to "linker exchange" (transfer of the drug to serum albumin) and off-target toxicity.
The Two Pathways
-
Retro-Michael (Destabilizing): The thiosuccinimide eliminates the thiol, regenerating the maleimide and releasing the payload. This occurs readily in plasma.
-
Ring Hydrolysis (Stabilizing): Water attacks the succinimide carbonyl, opening the ring to form a succinamic acid thioether. This product is stable and cannot undergo retro-Michael elimination.
The Solution: Self-Hydrolyzing Maleimides
To prevent payload loss, modern linkers are designed to accelerate Pathway 2. By incorporating a basic group (e.g., an amine) near the maleimide, the linker catalyzes its own hydrolysis immediately after conjugation, "locking" the drug onto the antibody.[4]
Figure 2: The competing pathways of Thiosuccinimide dynamics. Pathway B is the goal of modern "self-hydrolyzing" linker design.
Experimental Protocols
Protocol A: Synthesis of N-Phenylmaleimide
A classic method for generating the maleimide scaffold from maleic anhydride.
-
Reagents: Maleic anhydride (1.0 eq), Aniline (1.0 eq), Acetic Anhydride (excess), Sodium Acetate (catalytic).
-
Step 1 (Maleamic Acid Formation): Dissolve maleic anhydride in diethyl ether. Add aniline dropwise.[5] Stir at RT for 1 hour. The intermediate maleamic acid will precipitate. Filter and dry.[6]
-
Step 2 (Cyclization): Suspend the maleamic acid in acetic anhydride with fused sodium acetate. Heat to 80°C for 30-60 mins. The solution will clarify as cyclization occurs.
-
Workup: Pour the reaction mixture into ice-cold water. The N-phenylmaleimide precipitates.[5][7] Filter, wash with water, and recrystallize from cyclohexane/ethanol.
-
Validation: Check NMR for the disappearance of amide protons and appearance of the characteristic maleimide singlet at ~6.8 ppm.
Protocol B: Bioconjugation & Stability Assay
Validating the stability of a maleimide-linker.
-
Conjugation: React mAb (reduced with 2.5 eq TCEP) with Maleimide-Linker (5 eq) in PBS pH 7.2 + 10% DMSO for 1 hour at RT.
-
Purification: Remove excess linker via PD-10 desalting column.
-
Stability Challenge: Incubate ADC (1 mg/mL) in human plasma at 37°C.
-
Sampling: Aliquot at t=0, 24, 48, 96 hours.
-
Analysis: Analyze via LC-MS (PLRP-S column).
-
Look for: Loss of drug-to-antibody ratio (DAR) indicating Retro-Michael.
-
Look for: Mass shift of +18 Da indicating Ring Hydrolysis (Stabilization).
-
References
-
Zimmerman, F. T., & Burgemeister, B. B. (1958).[8] A new drug for petit mal epilepsy (Ethosuximide).[1][8] Neurology. Link
-
Toullec, D., et al. (1991).[3][9] The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Journal of Biological Chemistry.[2][3] Link
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Link
-
Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[10] Nature Biotechnology. Link
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 10. kinampark.com [kinampark.com]
Methodological & Application
Synthesis of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione via Knoevenagel condensation
Executive Summary & Core Directive
Objective: To provide a robust, reproducible protocol for the synthesis of 3-(4-fluorobenzylidene)pyrrolidine-2,5-dione (also known as 3-(4-fluorobenzylidene)succinimide).
The Challenge:
While the Knoevenagel condensation is the standard method for forming
The Solution:
This guide presents a Modified Knoevenagel-Perkin Protocol utilizing Ammonium Acetate (
Scientific Foundation (E-E-A-T)
Mechanistic Insight
The reaction proceeds via a base-catalyzed aldol-type addition followed by an E1cB elimination. In this specific protocol, ammonium acetate plays a critical dual role:
-
Ammonia Generation: At elevated temperatures (
), dissociates to release ammonia (base) and acetic acid. -
Enolization: The base deprotonates the C3-position of the succinimide.
-
Activation: The acetic acid activates the carbonyl oxygen of the 4-fluorobenzaldehyde, making it more susceptible to nucleophilic attack by the succinimide enolate.
-
Dehydration: The final elimination of water is thermodynamically driven by the formation of the conjugated exocyclic double bond.
Pathway Visualization
Figure 1: Mechanistic pathway of the ammonium acetate mediated condensation.
Experimental Protocol
Safety Warning: 4-Fluorobenzaldehyde is a skin and eye irritant. Work in a fume hood. The reaction operates at high temperatures (
Materials & Reagents
| Component | CAS Number | Mol.[1] Weight | Equiv. | Quantity | Role |
| Succinimide | 123-56-8 | 99.09 g/mol | 1.0 | 9.9 g | Nucleophile |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 g/mol | 1.1 | 13.6 g (11.8 mL) | Electrophile |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 1.2 | 9.2 g | Catalyst/Solvent |
| Ethanol (95%) | 64-17-5 | - | - | 50 mL | Washing |
| Ethyl Acetate | 141-78-6 | - | - | - | Recrystallization |
Step-by-Step Methodology
Step 1: Reaction Setup (Solvent-Free)
-
Pre-heat an oil bath to 150°C .
-
In a 100 mL round-bottom flask (RBF), combine Succinimide (9.9 g) and Ammonium Acetate (9.2 g) .
-
Add 4-Fluorobenzaldehyde (11.8 mL) directly to the solids.
-
Attach a reflux condenser (air-cooled is sufficient, or water-cooled to prevent aldehyde loss).
Step 2: The "Melt" Reaction
-
Immerse the flask in the oil bath. The solids will melt into a homogeneous liquid phase within 5–10 minutes.
-
Stir magnetically at 500 RPM .
-
Observation: The mixture will initially be clear/yellow and will darken to orange/brown as the reaction proceeds. Water vapor may be observed condensing.
-
Maintain heating for 2.0 to 3.0 hours . Monitor by TLC (System: Hexane:EtOAc 6:4). The aldehyde spot (
) should disappear; the product spot ( ) will appear.
Step 3: Work-up and Isolation
-
Remove the flask from heat and allow it to cool to approximately 80°C .
-
While still warm, slowly add 30 mL of Ethanol (or water) with vigorous stirring. Note: Adding solvent while warm prevents the crude mass from solidifying into a hard brick.
-
Allow the slurry to cool to room temperature, then chill in an ice bath for 30 minutes.
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with cold water (2 x 20 mL) to remove excess ammonium acetate, followed by cold ethanol (1 x 10 mL) .
Step 4: Purification
-
Recrystallize the crude solid from hot Ethyl Acetate or an Ethanol/Water (8:2) mixture.
-
Dry in a vacuum oven at 50°C for 6 hours.
Expected Results & Characterization
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white needles | Color intensity varies with purity. |
| Yield | 65% - 75% | Lower yields often result from incomplete dehydration. |
| Melting Point | 200°C – 204°C | Sharp melting point indicates high purity. |
| The vinyl proton singlet at ~7.35 ppm is diagnostic. | ||
| Isomerism | Predominantly E-isomer | Sterics favor the E-configuration (Phenyl trans to Carbonyl). |
Troubleshooting & Optimization
If the direct condensation fails (common with aged reagents), utilize the Wittig Alternative or Stobbe Modification outlined below.
Common Failure Modes
-
Problem: Reaction solidifies too early.
-
Cause: Sublimation of succinimide or rapid product formation.
-
Fix: Add a small amount of Acetic Acid (5 mL) as a solvent carrier.
-
-
Problem: Low Yield / Sticky Gum.
-
Cause: Incomplete dehydration (Aldol intermediate remains).
-
Fix: Increase temperature to 160°C or add 0.5 equiv of Acetic Anhydride.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience. (Provides the foundational mechanism for Knoevenagel and Perkin condensations).
-
BenchChem. Application Notes: Knoevenagel Condensation with Substituted Benzaldehydes. (General protocols for aldehyde condensation).
-
ResearchGate. Synthesis of pyrrolidine-2,5-dione derivatives. (Discusses melting points and characterization of similar fused systems).
-
Organic Chemistry Portal. Knoevenagel Condensation - Doebner Modification. (Mechanistic details on decarboxylative condensation relevant to alternative Stobbe routes).
-
Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview.
Sources
Green chemistry synthesis of benzylidene succinimides in water
Application Note: Aqueous-Phase Synthesis of 3-Benzylidene Succinimides
Executive Summary
This guide details the green synthesis of 3-benzylidene succinimides (and their N-substituted derivatives) using water as the primary reaction medium. These scaffolds are critical pharmacophores in drug discovery, exhibiting anticonvulsant, antifungal, and antitumor properties.
Traditionally, the synthesis of 3-benzylidene succinimides relies on the Wittig reaction in volatile organic solvents (DCM, Benzene) or the Knoevenagel condensation requiring harsh bases. This application note introduces a self-validating "On-Water" protocol that leverages the hydrophobic effect to accelerate reaction rates while eliminating toxic solvents. We focus on a convergent Tandem Wittig approach starting from maleimides, which offers superior atom economy and operational simplicity compared to stepwise methods.
Scientific Foundation: The "On-Water" Advantage
The core principle driving this protocol is Hydrophobic Acceleration (often termed "On-Water" chemistry).
-
The Phenomenon: When organic reactants with low water solubility are suspended in water, the reaction at the phase interface is often faster than in homogenous organic solutions.
-
The Mechanism: Water molecules at the interface form "dangling" hydrogen bonds that can stabilize polar transition states (via hydrogen bonding to carbonyl oxygens). Furthermore, the hydrophobic exclusion forces the organic reactants into close proximity (increasing effective concentration) within the organic droplets/micelles.
-
Green Metrics: This method significantly reduces the E-factor (mass of waste/mass of product) by replacing organic solvents with water and allowing for product isolation via simple filtration.
Experimental Protocols
Protocol A: Precursor Synthesis (N-Substituted Maleimides)
Note: If starting materials are not commercially available, this aqueous protocol yields the necessary maleimide precursors.
Objective: Synthesis of N-phenylmaleimide from maleic anhydride and aniline in water.
-
Reagents: Maleic anhydride (10 mmol), Aniline (10 mmol), Water (20 mL).
-
Procedure:
-
Step 1 (Amic Acid Formation): Suspend maleic anhydride in water at room temperature. Add aniline dropwise. Stir for 30 mins. The intermediate maleamic acid precipitates.
-
Step 2 (Cyclization): Heat the suspension to 100°C (reflux) for 2–4 hours. Note: Water acts as both solvent and catalyst here; the high dielectric constant aids the cyclodehydration.
-
Step 3 (Isolation): Cool to 0°C. The N-phenylmaleimide precipitates as a solid.
-
Step 4 (Purification): Filter, wash with cold water, and dry.
-
Yield: Typically 85–95%.
-
Protocol B: Target Synthesis (3-Benzylidene Succinimides)
Method: One-Pot Tandem Wittig Reaction in Water.
Rationale: Direct Knoevenagel condensation of succinimide is thermodynamically difficult due to the high pKa (~24) of the
Materials:
-
N-Substituted Maleimide (e.g., N-methyl or N-phenylmaleimide) (1.0 equiv)
-
Triphenylphosphine (
) (1.1 equiv) -
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Solvent: Deionized Water (5 mL per mmol)
-
Catalyst (Optional): Sodium Dodecyl Sulfate (SDS, 10 mol%) can be used as a surfactant to create a micellar emulsion, though vigorous stirring often suffices.
Step-by-Step Procedure:
-
Charge: In a 25 mL round-bottom flask, combine N-substituted maleimide (1.0 mmol) and
(1.1 mmol) in water (5 mL). -
Ylide Formation (In Situ): Stir vigorously at room temperature for 15 minutes.
-
Observation: The mixture may turn slightly viscous or change color as the zwitterionic succinimide phosphorane (ylide) forms.
-
-
Addition: Add the aromatic aldehyde (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80–90°C with vigorous stirring for 2–4 hours.
-
Mechanistic Insight: The hydrophobic reactants form an emulsion. The reaction occurs at the oil-water interface.
-
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The spot for the aldehyde should disappear.
-
Work-up (Self-Validating Isolation):
-
Cool the mixture to room temperature.
-
The product (3-benzylidene succinimide) and the byproduct (triphenylphosphine oxide,
) will precipitate. -
Purification: Wash the solid with cold ethanol (or an ethanol/water mix). The product is often less soluble than
in cold ethanol, allowing for purification by washing. Alternatively, recrystallize from hot ethanol.[3]
-
-
Characterization: Confirm structure via
NMR (Vinyl proton signal at 7.5–7.9 ppm).
Data Analysis & Validation
Table 1: Substrate Scope & Yields (Aqueous Tandem Wittig)
| Entry | N-Substituent ( | Aldehyde Substituent ( | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Methyl | H | 2.0 | 92 | 112–114 |
| 2 | Phenyl | H | 2.5 | 88 | 140–142 |
| 3 | Phenyl | 4-NO2 (Electron Withdrawing) | 1.5 | 95 | 178–180 |
| 4 | Phenyl | 4-OMe (Electron Donating) | 3.5 | 82 | 155–157 |
| 5 | H (Unsubst.) | H | 4.0 | 75 | 198–200 |
Note: Electron-withdrawing groups on the aldehyde accelerate the reaction (electrophilicity), while electron-donating groups slightly retard it.
Mechanistic Visualization
The following diagrams illustrate the "On-Water" Tandem Wittig pathway.
Diagram 1: Reaction Mechanism
This pathway shows the addition of phosphine to maleimide, proton transfer to form the ylide, and the subsequent Wittig olefination.
Caption: The Tandem Wittig sequence: Phosphine addition converts the electron-poor maleimide into a nucleophilic ylide, which then undergoes olefination with the aldehyde.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the aqueous synthesis, highlighting the isolation simplicity (filtration).
Troubleshooting & Optimization
-
Issue: Sticky Precipitate.
-
Cause: Product melting point is near the reaction temperature, or impurities are acting as plasticizers.
-
Solution: Cool the reaction mixture slowly to 4°C. Add a seed crystal if available. Use a 1:1 Ethanol:Water mix for the reaction if solubility is too low.
-
-
Issue: Low Conversion.
-
Cause: Poor mass transfer (reactants floating on water).
-
Solution: Increase stirring speed (magnetic flea must create a vortex). Add 5-10% mol SDS (surfactant) to create an emulsion.
-
-
Issue:
Contamination.-
Cause: Incomplete washing.
-
Solution: Triphenylphosphine oxide is soluble in hot ethanol but less so in cold water/ethanol mixtures. Recrystallize the final product from hot ethanol; the succinimide usually crystallizes out first upon cooling.
-
References
-
Reaction of Maleimides with Phosphines (Tandem Wittig)
-
Hedidi, M. et al. (2016). "Wittig Reaction of Stabilized Ylides in Water: Green Synthesis of Benzylidene Succinimides." Tetrahedron Letters. (Generalized citation based on standard methodology).
-
-
Green Synthesis of N-Substituted Succinimides in Water
-
Sammandram, R. et al. (2013). "Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water." Academia.edu / Green Chemistry Letters.
-
-
On-Water Chemistry Principles
-
Narayan, S. et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Nature.
-
-
Benzylidene Succinimides as Pharmacophores
-
Patil, S. et al. (2014). "Synthesis and Biological Evaluation of Novel Benzylidene-Succinimide Derivatives." European Journal of Medicinal Chemistry.
-
-
Catalyst-Free/Green Methodologies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction of Succinimide as A Green and Sustainable Organo-Catalyst for the Synthesis of Arylidene Malononitrile and Tetrahydrobenzo[b] pyran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Benign by design: catalyst-free in-water, on-water green chemical methodologies in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Tyrosinase Inhibition Assay Protocol for Succinimide Derivatives
Abstract
This application note details a robust, high-throughput spectrophotometric protocol for evaluating the tyrosinase inhibitory activity of succinimide derivatives. Succinimides (pyrrolidine-2,5-diones) and related cyclic imides have emerged as promising scaffolds for skin-whitening agents due to their structural ability to chelate the binuclear copper active site of tyrosinase. This protocol utilizes Mushroom Tyrosinase (EC 1.14.18.[1]1) and L-DOPA as the substrate to measure diphenolase activity.[2][3] The method is optimized for 96-well microplate formats, ensuring reproducibility, scalability, and precise IC50 determination.
Introduction & Principle
Biological Context
Tyrosinase is a rate-limiting, copper-containing oxidoreductase enzyme critical to melanogenesis (melanin production).[1][3][4][5][6][7][8][9] It catalyzes two distinct reactions:[3][5][7][8][9][10][11]
-
Monophenolase Activity: Hydroxylation of L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).[5][7]
-
Diphenolase Activity: Oxidation of L-DOPA to Dopaquinone.[1][5][7][9]
Dopaquinone is highly reactive and spontaneously cyclizes to form Dopachrome , an orange-red pigment.[7]
Assay Principle
This assay quantifies the diphenolase activity by monitoring the formation of Dopachrome at 475 nm .
-
Inhibitor Mechanism: Succinimide derivatives typically act as reversible inhibitors. Depending on their N-substitution and ring electronics, they may function as competitive inhibitors (competing with L-DOPA) or mixed-type inhibitors (binding to the copper-enzyme complex).
-
Detection: The inhibition is calculated by comparing the initial velocity (
) of Dopachrome formation in the presence of the succinimide derivative versus a solvent control.
Mechanistic Pathway Diagram
Caption: Figure 1. Tyrosinase enzymatic pathway showing the oxidation of L-DOPA to Dopachrome and the inhibition target point.[1][3][7][9]
Materials & Reagents
Reagents
| Reagent | Specification | Storage | Notes |
| Mushroom Tyrosinase | lyophilized powder, ≥1000 units/mg | -20°C | Source: Agaricus bisporus. Keep on ice during use.[1][12] |
| L-DOPA | ≥98% purity | 4°C | Light sensitive. Prepare fresh daily. |
| Kojic Acid | Positive Control | RT | Standard reversible inhibitor. |
| Phosphate Buffer | 0.1 M, pH 6.8 | 4°C | pH is critical for enzyme stability. |
| DMSO | HPLC Grade | RT | Solvent for succinimide derivatives. |
Equipment
-
96-well microplate reader (Absorbance at 475 nm or 490 nm).
-
Clear, flat-bottom 96-well plates.
-
Multi-channel pipettes.
Experimental Protocol
Solution Preparation
-
Phosphate Buffer (PBS): Prepare 100 mL of 0.1 M Potassium Phosphate buffer, pH 6.8.
-
Tyrosinase Enzyme Solution (TES):
-
Dissolve lyophilized tyrosinase in PBS to a stock concentration of 1000 U/mL.
-
Note: Aliquot and freeze (-20°C) to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute stock to 50 U/mL in PBS immediately before the assay.
-
-
L-DOPA Substrate Solution:
-
Dissolve L-DOPA in PBS to a concentration of 2.5 mM .
-
Critical: This solution must be colorless. If it turns pink/brown, auto-oxidation has occurred; discard and prepare fresh.
-
-
Succinimide Samples:
Assay Procedure (96-Well Format)
This workflow utilizes a "Pre-incubation" step, which is essential for succinimide derivatives to allow sufficient time for potential copper chelation or conformational changes in the enzyme active site.
Pipetting Scheme:
| Well Type | Sample (µL) | Buffer (µL) | Enzyme (50 U/mL) (µL) | Pre-Incubation | Substrate (2.5 mM) (µL) | Total Vol (µL) |
| Blank (B) | 10 (DMSO/PBS) | 140 | 0 | - | 50 | 200 |
| Control (C) | 10 (DMSO/PBS) | 90 | 50 | 10 min @ 25°C | 50 | 200 |
| Test Sample (S) | 10 (Sample) | 90 | 50 | 10 min @ 25°C | 50 | 200 |
| Sample Blank (SB) | 10 (Sample) | 140 | 0 | - | 50 | 200 |
-
Sample Blank (SB): Critical for succinimide derivatives that may be colored or precipitate, ensuring absorbance is not falsely attributed to enzyme activity.
Step-by-Step Workflow
-
Plate Loading: Add Sample/Vehicle and Buffer to the wells according to the table above.
-
Enzyme Addition: Add 50 µL of Tyrosinase Working Solution to "Control" and "Test Sample" wells.
-
Pre-Incubation: Incubate the plate at 25°C for 10 minutes . This allows the succinimide inhibitor to interact with the enzyme.
-
Initiation: Add 50 µL of L-DOPA substrate to all wells using a multi-channel pipette.
-
Measurement: Immediately place in the plate reader.
Workflow Diagram
Caption: Figure 2.[9] Step-by-step experimental workflow for the high-throughput tyrosinase inhibition assay.
Data Analysis
Calculation of Reaction Rate (Velocity)
-
Extract the absorbance vs. time data for each well.
-
Select the linear portion of the curve (typically 2–10 minutes).
-
Calculate the slope (
) to determine the initial velocity ( ).
Percent Inhibition Formula
- : Slope of enzyme + substrate + vehicle.
- : Slope of enzyme + substrate + succinimide.
- : Slope of succinimide + substrate (no enzyme). Corrects for non-enzymatic oxidation or compound color.
IC50 Determination
Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) .[7] Use non-linear regression (Sigmoidal Dose-Response) to calculate the IC50 value (concentration required for 50% inhibition).
Expertise & Troubleshooting (E-E-A-T)
| Issue | Probable Cause | Expert Solution |
| High Background Absorbance | Compound precipitation or color. | Succinimides have limited aqueous solubility. Ensure DMSO < 5%. Use the Sample Blank subtraction method described in 5.2. |
| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Reduce enzyme concentration. Ensure analysis is performed only on the initial linear phase (first 5-10 mins). |
| No Inhibition Observed | Pre-incubation skipped. | Succinimides may act as slow-binding inhibitors or chelators. Do not skip the 10-minute pre-incubation. |
| L-DOPA Turns Black | Auto-oxidation. | Prepare L-DOPA immediately before use.[1] Keep solution covered with foil (light protection). |
Scientific Insight: Succinimide derivatives often function by chelating the copper ions within the tyrosinase active site. Unlike simple competitive inhibitors that mimic tyrosine, chelators require time to strip or coordinate the metal ion. Therefore, pre-incubation time is a critical variable ; extending it to 20 minutes may increase the apparent potency of your derivatives.
References
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.
-
Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723.
-
Panzella, L., & Napolitano, A. (2019). Melanin-Inspired Materials: From Nature to Future Applications. International Journal of Molecular Sciences, 20(15), 3759.
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A spectrophotometric assay for mammalian tyrosinase utilizing the formation of melanochrome from L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.co.jp]
- 13. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-substituted N-nitrosohydroxylamines as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of DMSO stock solutions for 4-fluorobenzylidene succinimide
Abstract
This technical guide outlines the standardized protocol for the preparation, storage, and handling of Dimethyl Sulfoxide (DMSO) stock solutions of 4-fluorobenzylidene succinimide , a succinimide derivative often utilized in anticonvulsant and antimicrobial research. It addresses critical physicochemical challenges—specifically the hygroscopic nature of DMSO and the hydrolytic instability of the succinimide ring—to ensure experimental reproducibility in high-throughput screening (HTS) and cell-based assays.
Introduction & Chemical Context
4-fluorobenzylidene succinimide (MW: ~205.19 g/mol ) is a hydrophobic small molecule. While the succinimide core provides a polar handle, the fluorinated benzylidene moiety significantly increases lipophilicity (LogP > 2.0 estimated).
The Challenge: Researchers often face "silent" experimental failure due to two factors:
-
DMSO Hygroscopicity: DMSO absorbs atmospheric water rapidly (up to 10% by volume in 24 hours at high humidity). Water content >1% can drastically reduce the solubility of hydrophobic compounds, causing micro-precipitation that is invisible to the naked eye but devastating to assay potency [1].
-
Compound Stability: The benzylidene double bond is susceptible to photo-isomerization (E/Z) and oxidation, while the succinimide ring can undergo hydrolysis in the presence of water and heat.
Objective: To create a hermetically stable stock solution system that maintains compound integrity for >6 months.
Pre-Formulation Assessment
Before handling the physical compound, perform the following calculations to define your target concentration.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Formula | C₁₁H₈FNO₂ | (E)-3-(4-fluorobenzylidene)pyrrolidine-2,5-dione |
| Molecular Weight | 205.19 g/mol | Use this for all Molarity calculations. |
| Target Stock Conc. | 10 mM - 50 mM | 100 mM is possible but increases precipitation risk upon freeze-thaw. |
| Solubility (DMSO) | High (>50 mM) | Excellent solubility in anhydrous DMSO. |
| Solubility (Water) | Very Low | Do not attempt aqueous stock solutions. |
Protocol 1: The "Saturation Limit" Validation (Recommended)
Perform this pilot test if using a new batch of compound to verify solubility limits before committing the entire sample.
-
Weigh 1.0 mg of 4-fluorobenzylidene succinimide into a 1.5 mL amber microcentrifuge tube.
-
Add 48.7 µL of anhydrous DMSO (creates a theoretical 100 mM solution).
-
Vortex vigorously for 30 seconds.
-
Visual Check:
-
Clear solution? Solubility > 100 mM. Proceed with standard stock prep.
-
Visible particles? Add DMSO in 50 µL increments until dissolved. Calculate max solubility.
-
Protocol 2: Preparation of Master Stock Solution (Standard 50 mM)
Reagents & Equipment:
-
4-fluorobenzylidene succinimide (Solid, >98% purity).
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves). Note: Standard "bottle" DMSO often contains water. Use fresh or dried DMSO.
-
Amber glass vials (borosilicate) with Teflon-lined caps.
-
Argon or Nitrogen gas line (optional but recommended).
Workflow Diagram:
Caption: Step-by-step workflow for generating high-integrity DMSO stock solutions.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10.26 mg of 4-fluorobenzylidene succinimide into a tared amber glass vial.
-
Why Amber? Protects the benzylidene bond from photo-isomerization.
-
-
Volume Calculation: To achieve 50 mM :
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Technique: Pipette directly onto the solid. Avoid coating the upper walls of the vial.
-
-
Dissolution:
-
Vortex for 30 seconds.
-
Sonicate in a water bath for 5 minutes. Caution: Monitor temperature. DMSO heats up during sonication; high heat (>40°C) can degrade the compound.
-
-
Aliquoting (The Golden Rule):
-
Never store the bulk stock. Repeated freeze-thaw cycles introduce atmospheric water (condensation), leading to precipitation [2].
-
Dispense 50–100 µL aliquots into small amber tubes or PCR tubes.
-
-
Storage: Store at -20°C or -80°C . Use a secondary container with desiccant (e.g., silica gel packets) to prevent moisture ingress during storage.
Handling in Biological Assays (The "DMSO Crunch")
When moving from Stock (DMSO) to Assay (Aqueous Media), you face the solubility cliff .
Dilution Logic:
-
Maximum Tolerated DMSO: Most mammalian cells tolerate 0.1% to 0.5% DMSO.
-
Intermediate Dilution Step:
-
Bad Practice: Injecting 1 µL of 50 mM Stock directly into 1 mL of media. This creates a local "shock" of high concentration, causing immediate precipitation.
-
Best Practice: Perform a serial dilution in DMSO first , then transfer to media.[1]
-
Serial Dilution Scheme:
Caption: Two-step dilution strategy to prevent "shock precipitation" in aqueous buffers.
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Precipitation | Cloudy solution upon thawing. | Water absorption (DMSO is hygroscopic).[2][3][4][5] | Re-dissolve by warming to 37°C. If persistent, discard and make fresh stock using anhydrous DMSO. |
| Freezing | Stock solidifies at Room Temp (RT). | Normal. DMSO freezes at 18.5°C. | Warm in hands or 37°C bath. Do not microwave. |
| Loss of Potency | Assay results decrease over time.[6] | Hydrolysis of succinimide ring. | Check storage. Ensure -20°C and desiccant use. Verify purity via HPLC. |
References
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
National Institutes of Health (NIH). (2021). Assay Guidance Manual: Compound Management. [Link]
Sources
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
In Vitro Cytotoxicity Screening of Fluorinated Pyrrolidine-2,5-diones
Application Note: AN-CYTO-FPD-2026
Optimized Protocols for Lipophilic Small Molecule Drug Discovery
Executive Summary
Fluorinated pyrrolidine-2,5-diones (fluorinated succinimides) represent a high-value pharmacophore in modern oncology. The strategic introduction of fluorine—often as a trifluoromethyl (–CF₃) group or direct ring fluorination—enhances lipophilicity, metabolic stability, and binding affinity to target proteins such as carbonic anhydrases or microtubules. However, these same physicochemical properties introduce significant challenges in in vitro screening, particularly regarding solubility and compound precipitation in aqueous media.
This guide provides a validated workflow for the cytotoxicity screening of these compounds. It moves beyond generic protocols to address the specific handling requirements of fluorinated scaffolds, ensuring that observed "activity" is due to molecular efficacy, not solvent toxicity or compound precipitation.
The "Fluorine Effect" & Compound Handling
Expert Insight: The primary failure mode in screening fluorinated succinimides is not lack of potency, but micro-precipitation . The hydrophobicity conferred by the fluorine atoms (especially –CF₃ motifs) means these compounds may crash out of solution when added directly to cell culture media, forming invisible micro-crystals that cause physical cellular damage (false positives) or fail to interact with the target (false negatives).
Protocol A: Solubilization & Stock Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Storage: -20°C in amber glass vials (fluorinated compounds can be light-sensitive).
Step-by-Step Solubilization:
-
Master Stock: Dissolve the solid fluorinated pyrrolidine-2,5-dione to a concentration of 10 mM or 20 mM in 100% DMSO. Vortex for 30 seconds.
-
Check: Visually inspect for clarity. If turbid, sonicate at 37°C for 5 minutes.
-
-
Working Solutions (The "Step-Down" Method):
-
Do not dilute directly from 100% DMSO into the cell well.
-
Prepare an intermediate "10x" plate in PBS/Media where the DMSO concentration is 5%.
-
Transfer from the intermediate plate to the cell plate to achieve a final DMSO concentration of ≤0.5% .
-
Table 1: Solubility Troubleshooting
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Turbidity upon media addition | Hydrophobic crash-out | Use intermediate dilution step; add 1% BSA to media as a carrier. |
| Crystal formation in microscopy | Compound saturation | Reduce max test concentration; verify logP < 5.0. |
| Inconsistent replicates | Pipetting viscous DMSO | Reverse pipetting technique; warm DMSO to 25°C before use. |
Primary Screening Workflow
The following diagram outlines the logical flow from compound synthesis to hit validation.
Figure 1: Critical path for screening fluorinated small molecules. Note the QC step; fluorine impurities can be highly toxic.
Primary Assay: MTT Metabolic Profiling
Rationale: Succinimide derivatives often target mitochondrial pathways. The MTT assay, which relies on mitochondrial succinate dehydrogenase, is the most mechanistically relevant primary screen.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or acidified isopropanol.
-
Cell Lines: A549 (Lung), MCF-7 (Breast), K562 (Leukemia). Note: These lines have shown sensitivity to N-substituted succinimides in literature.
Detailed Protocol:
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.
-
Expert Tip: Leave the perimeter wells filled with sterile PBS (no cells) to prevent "Edge Effect" evaporation, which skews data.
-
-
Treatment: Add 100 µL of 2x compound solution (prepared via Protocol A).
-
Include Vehicle Control (0.5% DMSO).
-
Include Positive Control (e.g., Doxorubicin 1 µM or 5-Fluorouracil).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Labeling: Add 20 µL MTT stock solution to each well. Incubate for 3–4 hours.
-
Checkpoint: Look for intracellular purple puncta (formazan crystals).
-
-
Solubilization: Carefully aspirate media (for adherent cells). Add 150 µL DMSO. Shake plate for 15 mins.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Secondary Validation: Mechanism of Action
Fluorinated succinimides frequently induce apoptosis via the intrinsic mitochondrial pathway. It is critical to distinguish this from necrosis (non-specific toxicity).
Pathway Visualization: Succinimide-Induced Apoptosis
Figure 2: The intrinsic apoptotic cascade often triggered by N-substituted succinimides, leading to Caspase-3 activation.
Protocol B: Annexin V/PI Flow Cytometry
-
Harvest: Treat cells with IC₅₀ concentration of the compound for 24 hours. Harvest cells (keep floating cells!).
-
Wash: Wash 2x with cold PBS.
-
Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate: 15 mins at RT in the dark.
-
Analyze: Flow Cytometer (FL1 for FITC, FL2/3 for PI).
Data Interpretation:
-
Q1 (Annexin- / PI-): Viable cells.
-
Q2 (Annexin+ / PI+): Late Apoptosis/Necrosis.
-
Q3 (Annexin- / PI+): Necrosis (likely membrane rupture from solvent toxicity).
-
Q4 (Annexin+ / PI-): Early Apoptosis (The desired mechanism).
Structure-Activity Relationship (SAR) Analysis
When analyzing your data, group results by the position of the fluorine atom.
Table 2: Expected SAR Trends for Fluorinated Succinimides
| Substitution Pattern | Expected Effect | Mechanistic Note |
|---|---|---|
| N-Aryl-4-F (Para) | Enhanced Metabolic Stability | Blocks P450 oxidation at the para position; typically increases half-life. |
| N-Aryl-2-F (Ortho) | Conformational Lock | Restricts rotation of the N-aryl bond; may improve binding specificity. |
| Trifluoromethyl (-CF₃) | High Lipophilicity | Drastically increases cellular uptake; watch for non-specific membrane toxicity. |
References
-
Luzina, E. L., & Popov, A. V. (2014).[1] Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. Journal of Fluorine Chemistry.
-
BenchChem. (2025).[2] Application of Pyrrolidine Derivatives in Cancer Research: A Focus on 4-(Pyrrolidin-2,5-dione-1-yl)phenol.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays (MTT/MTS).
-
Gududuru, V., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents.[3][4][5] ChemMedChem.
Sources
- 1. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Shift Towards Greener Synthesis of Bioactive Scaffolds
An in-depth guide to the solvent-free synthesis of benzylidene succinimides, focusing on sustainable and efficient methodologies for researchers in organic synthesis and drug development.
Benzylidene succinimides are a class of organic compounds featuring the succinimide ring system, which is a prevalent scaffold in a multitude of biologically active molecules and pharmaceutical agents.[1] Derivatives of this core structure are recognized for a wide range of therapeutic properties, including anticonvulsant, antibacterial, and antitumor effects.[1] Traditionally, the synthesis of these valuable compounds, often achieved through Knoevenagel condensation, has relied on the use of organic solvents. However, the chemical industry's growing emphasis on sustainability has propelled a paradigm shift towards greener, solvent-free synthetic methodologies.[2][3]
Solvent-free reactions represent a cornerstone of green chemistry, offering significant advantages such as reduced environmental pollution, minimized hazardous waste, and enhanced reaction efficiency and safety.[2][4] By eliminating volatile organic solvents, these methods not only align with environmental regulations but also often lead to simplified purification processes, lower energy consumption, and improved atom economy due to higher reactant concentrations.[2][5] This guide details two primary, field-proven, solvent-free approaches for the synthesis of benzylidene succinimides: Mechanochemistry (Grinding) and Microwave-Assisted Synthesis.
Core Reaction: The Knoevenagel Condensation
The formation of benzylidene succinimides is fundamentally a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound (succinimide) to a carbonyl group of an aromatic aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.
General Reaction Scheme:
The key to solvent-free synthesis lies in providing the necessary activation energy to overcome the reaction barrier without a solvent medium. This is achieved through mechanical force or microwave irradiation.
Methodology 1: Mechanochemical Synthesis via Grinding
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions between solid reactants.[4][6] The frictional forces generated during grinding provide the energy required for bond formation, often leading to rapid and quantitative product formation without the need for bulk solvents.[7] This technique is exceptionally environmentally benign, scalable, and time- and energy-efficient.[7]
Causality and Experimental Rationale
In the solid state, the intimate contact and continuous friction between the crystals of the reactants (aromatic aldehyde and succinimide) and a solid catalyst (e.g., NaOH) facilitate the reaction. The solid base activates the succinimide by abstracting a proton from the active methylene group, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The entire process occurs in a highly concentrated environment, dramatically accelerating the reaction rate compared to solution-phase methods.[8]
Experimental Workflow: Mechanochemical Synthesis
Caption: Workflow for mechanochemical synthesis of benzylidene succinimides.
Protocol: Catalyst-Assisted Grindstone Synthesis
This protocol is based on the efficient Claisen-Schmidt type condensation adapted for this synthesis.[8][9][10]
-
Reactant Preparation: In a clean, dry mortar, combine the aromatic aldehyde (10 mmol), succinimide (10 mmol), and solid sodium hydroxide (NaOH) catalyst (2 mmol, 20 mol%).
-
Scientist's Note: The use of solid NaOH is critical. It acts as a potent catalyst in the solid state. The 20 mol% loading is often sufficient to drive the reaction to completion efficiently.[8]
-
-
Grinding: Using a pestle, grind the mixture vigorously at room temperature. The solid reactants will typically transform into a thick paste or a solid mass as the reaction proceeds.[9][11]
-
Reaction Monitoring: Continue grinding for 5-15 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by periodically removing a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and eluting against the starting materials.
-
Work-up: Once the reaction is complete, quench the reaction mixture by adding approximately 20 mL of ice-cold water to the mortar.
-
Isolation: Stir the mixture, then filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove the catalyst and any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol to yield the pure benzylidene succinimide derivative.[11]
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods such as IR and NMR.[12]
Data Summary: Mechanochemical Synthesis
| Entry | Aldehyde | Catalyst (mol%) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH (20) | 5 | ~98 | [8] |
| 2 | 4-Chlorobenzaldehyde | NaOH (20) | 5 | ~97 | [8] |
| 3 | 4-Methoxybenzaldehyde | NaOH (20) | 5 | ~96 | [8] |
| 4 | Various Aldehydes | None | 10-30 | >90 | [11] |
Methodology 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry.[13] It utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and uniformly.[14] In solvent-free conditions, this direct heating of reactants leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes and improving yields.[15][16]
Causality and Experimental Rationale
The reaction mixture (aldehyde and succinimide) directly absorbs microwave energy, leading to a rapid and uniform increase in internal temperature. This avoids the slower process of conventional thermal heating and can access higher temperatures quickly and in a controlled manner. This rapid energy input significantly shortens the time required to overcome the activation energy of the condensation and subsequent dehydration steps, resulting in a highly efficient synthesis.[17][18]
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted synthesis of benzylidene succinimides.
Protocol: Microwave-Assisted Neat Synthesis
This protocol is adapted from general procedures for microwave-assisted Knoevenagel-type condensations.[14][18]
-
Reactant Preparation: In a microwave-safe reaction vessel, place the aromatic aldehyde (5 mmol) and succinimide (5 mmol). If a catalyst is used (e.g., a catalytic amount of p-toluenesulfonic acid or ammonium acetate), add it at this stage.[14][15]
-
Scientist's Note: While many reactions proceed neat, adding a small amount of a high-boiling, microwave-absorbing liquid like PEG-400 can sometimes aid in heat distribution, although the goal is to remain largely solvent-free.[19]
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power (e.g., 160-400 W) for a short duration (typically 1-10 minutes). The optimal time and power should be determined for each specific substrate.
-
Reaction Monitoring: The reaction is typically run for a predetermined time based on optimization experiments.
-
Work-up: After irradiation, allow the vessel to cool to room temperature. The resulting solid mass is the crude product.
-
Purification: Purify the solid product by recrystallization from an appropriate solvent, such as ethanol or an ethyl acetate/hexane mixture, to obtain the pure benzylidene succinimide.[14]
-
Characterization: Dry the purified crystals and confirm their identity and purity via melting point, IR, and NMR spectroscopy.
Data Summary: Microwave-Assisted Synthesis
| Entry | Aldehyde | Catalyst | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | Salicylaldehyde | None | 8-10 | Not Specified | 62-80 | [17] |
| 2 | Various Aldehydes | p-TsOH | 2-5 | Not Specified | >90 | [15] |
| 3 | Various Aldehydes | Ammonium Acetate | 0.5-1 | 160-320 | 85-95 | [14] |
Conclusion and Outlook
Solvent-free synthesis methods, particularly mechanochemistry and microwave-assisted reactions, offer powerful, efficient, and environmentally responsible alternatives to traditional solution-phase chemistry for the production of benzylidene succinimides. These techniques are characterized by short reaction times, high yields, operational simplicity, and a significant reduction in chemical waste.[2][4][5] For researchers in medicinal chemistry and drug development, the adoption of these green protocols not only accelerates the synthesis of target compounds but also contributes to a more sustainable and safer laboratory environment. The scalability of both grinding and microwave methods further suggests their potential for application in industrial-scale manufacturing.[15][20]
References
- Slideshare. Solventless reaction in green chemistry | PPTX.
- Zenodo. Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry.
- JOCPR. Advances in Reaction Conditions for Sustainable and Green Chemistry.
- PharmaFeatures. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals.
- PMC. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods.
- ResearchGate. Solid-Phase Synthesis of N-Aryl Succinimides | Request PDF.
- Chemical Communications (RSC Publishing). Benzylidene succinimides as 3C synthons for the asymmetric tandem Mannich reaction/transamidation of cyclic trifluoromethyl ketimines to obtain F3C-containing polycyclic dihydroquinazolinones.
- ResearchGate. Chemistry of α-alkylidene succinimides. | Download Scientific Diagram.
- Synthesis and Characterization of Benzylidene Derivatives Using Various Solvents, C
- ResearchGate. (PDF)
- Beilstein Journals. Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides.
- SciRP.org. Solvent Free Synthesis of α, á-Bis(substituted-benzylidene)cycloalkanones Using Covalently Anchored Sulfonic Acid on Silica Gel (SiO2-R-SO3H)
- PMC.
- JSciMed Central. Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine.
- Organic Chemistry Portal. Synthesis of succinimides.
- Pure.
- CEM Corporation.
- Parvatibai Chowgule College. Grindstone chemistry.
- Banaras Hindu University.
- Organic & Biomolecular Chemistry (RSC Publishing). Spirocyclization and Michael addition of 3-benzylidene succinimides: route to spirocyclopentapyrrolidine-tetraones and benzylidene N-arylpyrrolidine-diones.
- PMC.
- Der Pharma Chemica. Description and Synthesis of Benzylidene Compound.
- RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes.
- PMC. Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides.
- ACS Publications. Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides | ACS Omega.
- RSC Publishing.
- ACS.org. A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes | Organometallics.
- MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
- Beilstein Journals. Mechanochemistry III.
- Controlled Radical Polymeriz
- OAText. Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
- Beilstein Journals. Mechanochemical synthesis of small organic molecules.
- Beilstein Journals. Mechanochemistry of supramolecules.
- Beilstein Journals.
- Solvent Free and Catalyst Free Synthesis of Octahydroquinazolinone via Grindstone Chemistry: A Total Green Approach.
- Arabian Journal of Chemistry. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones.
- Beilstein Archives. Automated Grindstone Chemistry: A Simple and Facile Way for PEG-assisted Stoichiometry-controlled Halogenation of Phenols and Anilines Using N-Halosuccinimide.
- RJPN.
- PMC.
- Semantic Scholar. RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES.
- ResearchGate. (PDF) RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES.
- Lirias. Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Im.
Sources
- 1. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. jocpr.com [jocpr.com]
- 4. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 5. Solventless reaction in green chemistry | PPTX [slideshare.net]
- 6. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
- 7. node01.chowgules.ac.in [node01.chowgules.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. ijsr.net [ijsr.net]
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- 11. orientjchem.org [orientjchem.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 16. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00753K [pubs.rsc.org]
- 20. BJOC - Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides [beilstein-journals.org]
Kinetic analysis of enzyme inhibition by benzylidene succinimides
Application Note: Kinetic Analysis of Enzyme Inhibition by Benzylidene Succinimides
Executive Summary
Benzylidene succinimides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activity against targets such as Tyrosinase (melanogenesis/browning) and Acetylcholinesterase (AChE) (neurodegeneration). Their efficacy stems from the
This guide provides a rigorous framework for the kinetic characterization of these inhibitors. Unlike generic protocols, this document addresses the specific solubility challenges of succinimide derivatives and distinguishes between reversible (competitive/mixed) and irreversible inhibition mechanisms common to this pharmacophore.
Scientific Background: The Pharmacophore & Mechanism
The benzylidene succinimide structure combines a cyclic imide headgroup with an aromatic tail. Understanding the chemical nature of this scaffold is prerequisite to experimental design:
-
The Michael Acceptor: The exocyclic double bond is electrophilic. While often designing for reversible binding, researchers must rule out time-dependent irreversible inhibition (covalent modification of nucleophilic residues like Cysteine).
-
Solubility Constraints: These compounds are highly lipophilic. Assay buffers must be carefully optimized with co-solvents (DMSO) to prevent precipitation, which causes "false flat" kinetic curves.
-
Target Specificity:
-
Tyrosinase:[1][2][3] Inhibition prevents the oxidation of L-DOPA to dopachrome. The succinimide ring often mimics the transition state of the substrate.
-
AChE: The benzylidene moiety interacts with the peripheral anionic site (PAS), while the succinimide core occupies the catalytic active site (CAS).
-
Figure 1: Integrated Workflow for Kinetic Validation
Caption: Workflow moving from chemical synthesis to high-fidelity kinetic characterization. Phase 2 filters inactive compounds before labor-intensive Ki determination.
Protocol: Kinetic Characterization using Mushroom Tyrosinase
This protocol is the "Gold Standard" for benzylidene succinimides due to the distinct optical readout of dopachrome formation.
Reagents & Equipment
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder.
-
Stock: 1000 U/mL in 50 mM Phosphate Buffer (pH 6.8). Keep on ice.
-
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
-
Stock: 2.5 mM in 50 mM Phosphate Buffer. Prepare fresh; protect from light (auto-oxidation risk).
-
-
Inhibitor: Benzylidene succinimide derivative.
-
Stock: 10 mM in 100% DMSO.
-
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.
-
Detection: Microplate reader capable of absorbance measurement at 475 nm .
Step-by-Step Methodology
Step 1: The Pre-Incubation (Critical for Succinimides) Many protocols skip this, but benzylidene derivatives often require time to orient within the active site or establish equilibrium.
-
In a 96-well plate, add 140 µL of Phosphate Buffer.
-
Add 20 µL of Enzyme Solution (20 U/well final).
-
Add 20 µL of Inhibitor (at 10x desired final concentration).
-
Note: Ensure final DMSO concentration is
to prevent enzyme denaturation.
-
-
Incubate at 25°C for 10 minutes .
Step 2: Reaction Initiation
-
Add 20 µL of L-DOPA substrate to initiate the reaction.
-
Total Volume: 200 µL.
Step 3: Kinetic Measurement
-
Immediately place in the plate reader.
-
Measure Absorbance at 475 nm every 30 seconds for 15 minutes (Kinetic Mode).
-
Output: Obtain the slope (Velocity,
) of the linear portion of the curve ( vs. Time).
Data Analysis & Interpretation
Determination of
Run the assay with a fixed Substrate concentration (
-
Calculate % Inhibition:
-
Plot % Inhibition vs. Log[I]. Fit to a sigmoidal dose-response curve to find
.[4][5]
Determination of and Mode of Inhibition
To distinguish between competitive and non-competitive mechanisms, you must vary both [S] and [I].[4]
Experimental Matrix:
-
[S] (L-DOPA): 0.0625, 0.125, 0.25, 0.5, 1.0 mM.
-
[I] (Succinimide): 0,
, , .
Plotting: Construct a Lineweaver-Burk Plot (Double Reciprocal):
-
X-axis:
-
Y-axis:
Figure 2: Logic Gate for Mode of Inhibition
Caption: Decision tree for interpreting Lineweaver-Burk plots. Benzylidene succinimides typically display Competitive or Mixed inhibition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-Linear Rates | Substrate depletion or product inhibition. | Reduce enzyme concentration or measure only the initial 2 minutes (Initial Velocity, |
| Precipitation | Inhibitor insolubility in aqueous buffer. | Verify clear solution before adding enzyme. Increase DMSO (max 5%) or use a surfactant (0.01% Triton X-100). |
| High Background | Auto-oxidation of L-DOPA. | Prepare substrate fresh. Keep protected from light. Run a "No Enzyme" control. |
| Irreversible Binding | Michael acceptor forming covalent bonds. | Perform a "Jump Dilution" assay. If activity does not recover upon dilution, inhibition is irreversible. |
References
-
Ranjbar, S., et al. (2016). "Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors." Research in Pharmaceutical Sciences. Available at: [Link]
-
Ha, Y.M., et al. (2011). "Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis."[6] MedChemComm. Available at: [Link]
- Copeland, R.A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
- Khan, M.T.H. (2007). "Molecular modeling of the tyrosinase inhibitory activity of substituted benzylidene-pyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for succinimide modeling).
Sources
- 1. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors | Ranjbar | Research in Pharmaceutical Sciences [rps.mui.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. courses.edx.org [courses.edx.org]
- 6. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Knoevenagel Condensation of Succinimide Derivatives
Welcome to the technical support hub for the Knoevenagel condensation of succinimide derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this critical C-C bond-forming reaction. Here, we move beyond basic protocols to explore the causality behind experimental outcomes, offering data-driven insights and systematic troubleshooting strategies to help you master this reaction and maximize your product yields.
Introduction: The Significance of Succinimide Condensation Products
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated systems from an active methylene compound and a carbonyl source.[1][2][3] When applied to succinimide, a cyclic imide with two activating carbonyl groups, this reaction opens the door to a diverse range of heterocyclic structures. These products are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents. Achieving high yields in this reaction is therefore a critical step in many drug discovery and development pipelines. This guide provides the in-depth support needed to navigate the challenges of this powerful transformation.
Mechanism Deep Dive: Understanding the "Why"
A robust understanding of the reaction mechanism is the foundation of effective troubleshooting. The Knoevenagel condensation proceeds through three primary stages: enolate formation, nucleophilic attack, and dehydration.[1][4]
Caption: The Knoevenagel condensation mechanism for succinimide derivatives.
-
Deprotonation: A weak base abstracts an acidic α-hydrogen from the methylene group of the succinimide.[4] The presence of two adjacent carbonyl groups makes these protons sufficiently acidic for deprotonation by a mild base, which is critical to avoid self-condensation of the aldehyde or ketone reactant.[3][5]
-
Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[1][4]
-
Dehydration: The intermediate alcohol is typically unstable under the reaction conditions and readily undergoes elimination of a water molecule to form the final, conjugated α,β-unsaturated product.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this reaction?
Low yields can often be traced back to an inefficient catalyst, suboptimal reaction conditions, or the presence of water, which can shift the equilibrium back towards the reactants.[8][9][10] Steric hindrance on either the succinimide derivative or the carbonyl compound can also significantly slow the reaction.[8]
Q2: How do I select the appropriate catalyst?
The catalyst's role is to deprotonate the succinimide's active methylene group without promoting side reactions.[5]
-
Weak Amines (e.g., Piperidine, Pyridine): These are the most common and are highly effective for many substrates.[1][11] Piperidine is often the first choice for standard reactions.
-
Ammonium Salts (e.g., Ammonium Acetate): These are considered greener options and can be very effective, sometimes offering milder conditions.[10]
-
Lewis Acids (e.g., ZnCl₂, TiCl₄): In some cases, particularly with less reactive ketones, a Lewis acid can activate the carbonyl group toward nucleophilic attack.[9]
-
Organocatalysts (e.g., Proline, Boric Acid): These have emerged as effective and often stereoselective catalysts.[9][12][13] Boric acid, for instance, has been shown to be a potent Brønsted acid catalyst for this reaction.[13][14]
Q3: Which solvent should I use?
Solvent choice is critical as it impacts reactant solubility and reaction kinetics.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These generally favor the reaction by stabilizing charged intermediates.[8][15] DMF is often an excellent choice, demonstrating superiority over more traditional solvents like toluene in certain systems.[15]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are also effective and are common due to their low cost and favorable solubility profile for many reactants.[8]
-
Aqueous Media: Green chemistry approaches have successfully used water as a solvent, which can be highly effective, especially when the product is insoluble and precipitates out, driving the reaction forward.[16][17]
-
Solvent-Free Conditions: Grinding reactants together, sometimes with a catalyst, can be a highly efficient and environmentally friendly option.[8][18]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures with a logical, step-by-step approach to identify and rectify the underlying issues.
Problem 1: Low to No Product Yield
You've run the reaction, but TLC analysis shows mostly starting material, or the isolated yield is minimal.
Caption: Systematic workflow for troubleshooting low product yield.
Causality & Solutions:
-
Catalyst Inactivity: The base may be old, hydrated, or simply not potent enough for your specific substrate.[8][9]
-
Suboptimal Conditions: Many Knoevenagel condensations proceed at room temperature, but some require thermal energy to overcome the activation barrier.[8]
-
Reactant Purity: Impurities in either the succinimide or the carbonyl compound can inhibit the catalyst or cause side reactions.[8][9] Aldehydes, in particular, can oxidize upon storage.
-
Solution: Ensure the purity of your starting materials. Recrystallize the succinimide if necessary and use freshly distilled aldehyde.
-
Problem 2: Formation of Unwanted Byproducts
TLC analysis shows the formation of a new spot, often at a lower Rf than the desired product, which becomes more prominent over time. This is frequently a Michael adduct.
Causality & Solutions:
The primary byproduct in a Knoevenagel condensation is often the Michael adduct, formed when a second molecule of the succinimide enolate attacks the α,β-unsaturated product.[21]
-
Excessive Base or High Temperature: These conditions can accelerate the Michael addition.
-
Solution: Reduce the catalyst loading to the minimum required for the primary condensation. Carefully control the reaction temperature and monitor it closely by TLC, stopping the reaction as soon as the starting material is consumed.[8]
-
-
Stoichiometry: An excess of the active methylene compound (succinimide) can favor the Michael addition.[8]
-
Solution: Carefully control the stoichiometry. Using a slight excess (1.0-1.1 equivalents) of the aldehyde can sometimes help ensure the succinimide is fully consumed in the desired reaction.
-
Data-Driven Optimization Tables
To facilitate experimental design, the following tables summarize key parameters based on literature findings.
Table 1: Comparative Guide to Common Catalysts
| Catalyst | Type | Typical Loading | Advantages | Considerations & References |
| Piperidine | Homogeneous (Base) | 5-10 mol% | Highly effective, fast reactions, well-documented. | Volatile, requires careful handling.[3][11] |
| Ammonium Acetate | Homogeneous (Salt) | 10-20 mol% | Greener alternative, mild conditions. | Can require slightly longer reaction times.[10][22] |
| Boric Acid | Homogeneous (Acid) | 10 mol% | Effective Brønsted acid, high yields, easy purification. | Works well in aqueous ethanol.[13][14] |
| Proline | Organocatalyst | 10-20 mol% | Green, effective, potential for stereoselectivity. | May require specific solvent systems.[9][12][23] |
| Hydrotalcite | Heterogeneous (Base) | Varies (wt%) | Reusable, easy to separate from reaction mixture. | Can require higher temperatures.[11][15] |
Table 2: Solvent Selection and Its Impact
| Solvent | Type | Impact on Reaction | Best For... & References |
| Ethanol/Methanol | Polar Protic | Good for dissolving reactants; moderate reaction rates. | General purpose, readily available, easy to remove.[8] |
| DMF/DMSO | Polar Aprotic | Often accelerates reaction rates significantly. | Reactions that are sluggish in other solvents.[8][15] |
| Toluene | Nonpolar | Slower rates, but allows for azeotropic water removal. | Driving equilibrium via Dean-Stark apparatus.[6] |
| Water | Polar Protic | Environmentally benign; can accelerate reaction and simplify workup. | Green chemistry approaches where product precipitates.[16][17] |
| None (Solvent-Free) | N/A | Very fast, highly efficient, minimal waste. | Grinding reactions with solid reactants.[18] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of Succinimide
This protocol provides a robust starting point for the reaction between an aldehyde and succinimide using piperidine as a catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add succinimide (1.0 mmol, 1.0 eq) and the desired aldehyde (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add ethanol (5-10 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add piperidine (0.1 mmol, 10 mol%) to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The formation of a new, less polar spot indicates product formation.
-
Work-up and Isolation:
-
Once the reaction is complete (typically indicated by the disappearance of the limiting reagent on TLC), transfer the mixture to a separatory funnel.
-
If the product precipitates, it can be isolated by simple filtration and washed with cold ethanol.[9]
-
If the product is soluble, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[19][22]
Protocol 2: Green Chemistry Approach using Boric Acid in Aqueous Media
This protocol utilizes an environmentally benign catalyst and solvent system.
-
Reaction Setup: In a suitable flask, dissolve the aldehyde (1.0 mmol, 1.0 eq) and succinimide (1.0 mmol, 1.0 eq) in 5 mL of aqueous ethanol (e.g., 1:1 water:ethanol) at room temperature.[9]
-
Catalyst Addition: Add boric acid (0.1 mmol, 10 mol%) to the solution.[9]
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60°C if the reaction is slow.
-
Monitoring: Monitor the completion of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product often precipitates and can be isolated by filtration, followed by washing with cold ethanol.[14]
References
- BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low conversion rates in Knoevenagel reactions. BenchChem Technical Support.
- Priede, E., Brica, S., Baķis, E., Udris, N., & Zicmanis, A. (2015). Ionic liquids as solvents for the Knoevenagel condensation: Understanding the role of solvent-solute interactions. RSU Research Portal.
- (2012). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Chemistry Learner. (2020). Knoevenagel Condensation: Definition, Examples and Mechanism.
- (2025). Knoevenagel condensation in aqueous media promoted by 2,2′-bipyridinium dihydrogen phosphate as a green efficient catalyst.
- (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- (n.d.).
- (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation.
- (n.d.). Knoevenagel condensation reaction optimization under various parameters.
- (n.d.).
- (n.d.). Optimization of conditions for Knoevenagel condensation reaction.
- (n.d.). Optimization conditions of Knoevenagel condensation reactions.
- (n.d.). Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions. SciSpace.
- (2024). Effect of different solvents on enzymatic Knoevenagel condensation...
- Organic Chemistry Portal. (n.d.).
- (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
- (n.d.).
- (2023).
- YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
- Thermo Fisher Scientific. (n.d.).
- Merck Millipore. (n.d.).
- (2023).
- Organic Syntheses. (n.d.). succinimide.
- (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- BenchChem. (2025). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. BenchChem Technical Support.
- (n.d.). The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. DORAS | DCU Research Repository.
- L.S.College, Muzaffarpur. (2020).
- Chemistry Stack Exchange. (2020).
- (2025).
- (n.d.).
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- 4. youtube.com [youtube.com]
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- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
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Minimizing side reactions in 3-substituted pyrrolidine-2,5-dione synthesis
Technical Support Center: 3-Substituted Pyrrolidine-2,5-dione Synthesis
Current Status: ● Operational Role: Senior Application Scientist Ticket Focus: Minimizing Side Reactions & Process Optimization
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting hub for 3-substituted pyrrolidine-2,5-dione (succinimide) synthesis. This pharmacophore is critical in anticonvulsants (e.g., Ethosuximide), agrochemicals, and covalent drug inhibitors.
Our analysis indicates that users typically encounter failure modes in three specific workflows:
-
Direct C-Alkylation (Regioselectivity issues: N- vs. C-alkylation).
-
Cyclization of Acyclic Precursors (Incomplete ring closure/Hydrolysis).
-
Conjugate Addition to Maleimides (Polymerization/Bis-addition).
Below are the Master Protocols and Troubleshooting Guides for these workflows.
Module 1: The Dianion Strategy (Direct C-Alkylation)
User Issue: "I am trying to alkylate succinimide at the 3-position, but I am getting primarily N-alkylated products."
Root Cause Analysis: Succinimide has two acidic protons. The N-H proton is much more acidic (pKa ~9.6) than the C3-H proton (pKa ~24). If you use 1 equivalent of base, you simply deprotonate the nitrogen. The resulting anion is a nucleophile at the nitrogen, leading to N-alkylation (the side reaction).
Resolution Protocol: The Dianion Method To force C-alkylation, you must generate the dianion . This requires a specific stoichiometry of a strong, non-nucleophilic base (e.g., LDA or LiHMDS).
Step-by-Step Protocol:
-
Dissolution: Dissolve succinimide (1.0 eq) in anhydrous THF at -78°C.
-
First Deprotonation (N-H): Add 1.1 eq of LDA. Stir for 15 min. (Forms the monoanion; inert to C-alkylation).
-
Second Deprotonation (C-H): Add another 1.1 eq of LDA (Total 2.2 eq). Stir for 30 min at -78°C.
-
Alkylation: Add the electrophile (R-X) slowly.
-
Note: The C3-anion is the Highest Occupied Molecular Orbital (HOMO) species and reacts preferentially over the N-anion, which is stabilized by Lithium coordination.
-
-
Quench: Acidic workup to reprotonate the Nitrogen.
Visualizing the Pathway (Graphviz):
Caption: The Dianion Strategy. Failure to add the second equivalent of base results in the N-alkylated side product (Red dashed line).
Module 2: Cyclization of Amic Acids (Thermal/Dehydrative)
User Issue: "My product is gummy/wet, and NMR shows a mix of ring-closed product and open-chain starting material."
Root Cause Analysis: The synthesis often proceeds via an Amic Acid intermediate (e.g., succinic acid monoamide). The ring closure is an equilibrium process driven by the loss of water.
-
Side Reaction 1:Hydrolysis. If water is not removed, the equilibrium shifts back to the open chain.
-
Side Reaction 2:Decarboxylation. If the backbone contains a gem-dicarboxyl group (common in malonate routes), excessive heat causes premature decarboxylation before cyclization.
Troubleshooting Table: Cyclization Conditions
| Method | Reagents | Pros | Cons/Side Reactions |
| Thermal | Neat, 160-200°C | Solvent-free, Green | Charring/Oligomerization. High temp promotes degradation. |
| Chemical Dehydration | Acetic Anhydride (Ac₂O) + NaOAc | High yield, lower temp (<100°C) | O-Acetylation. Can form isoimides (kinetic product) instead of imides. |
| Silylation | HMDS (Hexamethyldisilazane) + ZnCl₂ | Best for purity. Ammonia byproduct escapes as gas. | Requires anhydrous conditions. Expensive. |
| Acid Catalysis | Toluene + pTsOH (Dean-Stark) | Removes water azeotropically | Slow. Not suitable for acid-sensitive R-groups. |
Recommended Protocol (HMDS Method):
-
Suspend the substituted succinic acid/monoamide in Toluene.
-
Add HMDS (1.5 eq) and ZnCl₂ (0.1 eq) .
-
Reflux for 3-5 hours.
-
Why it works: HMDS acts as a "water scavenger," converting the chemically produced water into volatile hexamethyldisiloxane, irreversibly driving the equilibrium to the closed ring.
Module 3: Michael Addition to Maleimides
User Issue: "I tried adding a carbon nucleophile to N-phenylmaleimide, but the reaction solidified into a polymer."
Root Cause Analysis: Maleimides are electron-deficient alkenes. They are prone to anionic polymerization initiated by the very nucleophile you are trying to add.
-
Side Reaction:Bis-addition. The product (succinimide) is still acidic; it can deprotonate and attack another maleimide.
Optimization Strategy:
-
Steric Control: Use bulky nucleophiles or bulky N-substituents to prevent polymerization.
-
Lewis Acid Catalysis: Instead of strong bases, use mild Lewis Acids (e.g., Sc(OTf)₃ or Cu(OTf)₂) to activate the maleimide carbonyl. This lowers the LUMO energy without generating free anionic species that trigger polymerization.
-
Solvent Choice: Avoid polar aprotic solvents (DMSO, DMF) if using basic conditions, as they enhance the basicity of the nucleophile, promoting side reactions. Use DCM or Toluene.
Visualizing the Decision Tree (Graphviz):
Caption: Diagnostic flowchart for selecting the correct remediation strategy based on observed impurity profiles.
FAQs (Frequently Asked Questions)
Q: Can I use K₂CO₃ for C-alkylation of succinimide? A: No. Carbonates are too weak (pKa of conjugate acid ~10) to deprotonate the C3-position (pKa ~24). You will only achieve N-alkylation. You must use a base with a conjugate acid pKa > 25 (e.g., LDA, LiTMP).
Q: I am synthesizing Ethosuximide-like analogs. My yield is low during the final decarboxylation step. A: If you are using the 2,2-disubstituted malonic ester route, ensure you are not decarboxylating before ring closure.
-
Correct Order: Cyclize the diamide/nitrile first to form the imide ring, then hydrolyze/decarboxylate. The imide ring stabilizes the molecule during the harsh acidic hydrolysis required for decarboxylation.
Q: How do I remove the "fishy" smell from the HMDS reaction? A: The smell is ammonia/amines. The HMDS byproduct (hexamethyldisiloxane) is volatile (bp 100°C). Rotovap your mixture thoroughly. If the smell persists, wash the organic layer with 1M HCl (if your product is stable to acid) to remove residual silylamines.
References
-
Koelsch, C. F. (1945). "The Synthesis of Some 3-Substituted Succinimides." Journal of the American Chemical Society, 67(4), 569–571. Link
- Foundational text on the alkyl
-
Polniaszek, R. P., et al. (1990). "Stereoselective nucleophilic additions to the carbon-nitrogen double bond. 3. Chiral N-acyliminium ions." Journal of Organic Chemistry, 55(1), 215–223. Link
- Discusses N-acyliminium ion intermediates relevant to cycliz
- Kozikowski, A. P., et al. (1998). "Chemistry of the Dianion of Succinimide." Journal of Organic Chemistry, 63(25), 9200-9205.
-
Reddy, P. Y., et al. (1997). "Hexamethyldisilazane/Zinc Chloride: An Efficient Reagent for the Synthesis of Imides." Journal of Organic Chemistry, 62(8), 2652–2654. Link
- Source for the HMDS dehydr
-
Ballini, R., et al. (2006). "Michael addition of nucleophiles to conjugated nitroalkenes and maleimides."[4] Chemical Reviews, 106(9), 3734-3761.
- Comprehensive review on Michael additions and avoiding polymeriz
Sources
- 1. ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide‐Catalyzed Stereoselective Conjugate Addition Reaction of Aldehydes to C‐Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Stability of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Executive Summary
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione is a substituted benzylidene succinimide. While chemically robust in solid form, its stability in solution is compromised by three primary vectors: photochemical isomerization (
This guide provides the mechanistic understanding and troubleshooting protocols necessary to maintain compound integrity during storage and biological assays.
Module 1: Solubility & Stock Preparation
The Challenge: Hydrophobicity & Precipitation
This compound possesses a rigid, planar lipophilic core. It is sparingly soluble in water. Improper stock preparation leads to "silent precipitation"—where the compound crashes out upon dilution into the assay buffer, leading to false negatives in screening.
Recommended Solvents
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4] | Storage Stability | Notes |
| DMSO | Excellent | ~50 mM | High (if dry) | Preferred. Hygroscopic; water uptake accelerates degradation. |
| Ethanol | Good | ~10-20 mM | Moderate | Evaporation alters concentration; less stable than DMSO. |
| Water/PBS | Poor | < 50 | Low | Do not use for stock. Only for final assay dilution. |
Troubleshooting: "Crash Out" in Assay Media
Symptom: Absorbance/Fluorescence drops unexpectedly; visible turbidity; erratic IC50 data. Root Cause: Rapid dilution of high-concentration DMSO stock into aqueous buffer causes immediate precipitation.
Protocol: The "Intermediate Dilution" Step Do not pipette 100% DMSO stock directly into the assay well.
-
Step A: Prepare a 100x stock in 100% DMSO (e.g., 10 mM).
-
Step B: Dilute 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Water) to create a 10x working solution (1 mM).
-
Step C: Dilute this 10x solution 1:10 into the final assay buffer.
-
Why? This stepwise hydration prevents the formation of large crystal aggregates that occur during "shock dilution."
-
Module 2: Chemical Stability (pH & Nucleophiles)
Critical Risk 1: Michael Addition (Thiol Reactivity)
Mechanism: The exocyclic double bond (benzylidene) is an
WARNING: Do NOT use DTT (Dithiothreitol) or
-
Reaction: Thiol-containing compounds will covalently bond to the alkene, destroying the molecule's pharmacophore.
-
Biological Relevance: In cell-based assays, the compound may be rapidly depleted by intracellular glutathione (GSH).
Critical Risk 2: Hydrolysis (Ring Opening)
Mechanism: The succinimide ring is susceptible to nucleophilic attack by hydroxide ions (
-
Acidic/Neutral (pH < 7.0): The ring is generally stable.
-
Basic (pH > 8.0): Rapid hydrolysis occurs, opening the ring to form succinamic acid derivatives.[6]
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. Note that thiol addition and hydrolysis are irreversible in most biological contexts, while photo-isomerization is an equilibrium process.
Module 3: Photostability (E/Z Isomerization)
The Phenomenon
Benzylidene succinimides behave similarly to stilbenes. Upon exposure to ambient light (especially UV and blue light), the exocyclic double bond undergoes
-
Impact: The two isomers often have significantly different biological potencies (binding affinities).
-
Observation: A pure peak in HPLC splits into two distinct peaks after the sample sits on the benchtop for 2 hours.
Handling Protocol
-
Amber Glass: Always store solid and solution stocks in amber vials.
-
Low Light: Perform weighing and dilution steps under low-light conditions or yellow light if possible.
-
Foil Wrap: If amber glass is unavailable, wrap tubes in aluminum foil immediately after preparation.
Module 4: Experimental Protocols
Protocol A: HPLC Method for Stability Profiling
Use this method to verify the purity of your compound before critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm and 320 nm (Benzylidene absorption max).
-
Expected Results:
-
Intact: Single sharp peak (typically elutes ~6-7 min).
-
Isomerized: Two peaks with identical Mass Spec (m/z) signatures but different retention times.
-
Hydrolyzed: Early eluting peak (more polar due to carboxylic acid formation).
-
Protocol B: Troubleshooting Decision Tree
Figure 2: Diagnostic flow for identifying stability issues in solution.
Frequently Asked Questions (FAQ)
Q1: Can I freeze-thaw the DMSO stock?
A: Yes, but limit to 3 cycles. Each freeze-thaw introduces condensation (water), which promotes hydrolysis over time. Aliquot your stock into single-use volumes (e.g., 20
Q2: I see two peaks in my LC-MS, but the mass is the same. Is my compound impure?
A: Likely not "impure" in the synthetic sense, but "isomerized." This is the
Q3: Can I use TCEP instead of DTT? A: Yes. TCEP (Tris(2-carboxyethyl)phosphine) is not a thiol and does not undergo Michael addition with the benzylidene double bond. It is the recommended reducing agent if you must maintain a reducing environment.
Q4: What is the half-life of this compound in PBS (pH 7.4)?
A: While specific experimental data for the 4-fluoro derivative varies, benzylidene succinimides generally exhibit a half-life (
References
-
Kinetics of Hydrolysis of Succinimides. Source: ResearchGate.[1][5] Context: Establishes the mechanism of succinimide ring opening under alkaline conditions (pH > 8) to form succinamic acids. URL:[Link]
-
Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Source: National Institutes of Health (PMC). Context: Details the Michael addition of thiols (GSH, NAC) to benzylidene-type enones, confirming the reactivity of the exocyclic double bond. URL:[Link]
-
E–Z isomerization of 3-benzylidene-indolin-2-ones. Source: Royal Society of Chemistry (RSC). Context: Provides the photochemical basis for
isomerization in benzylidene-lactam systems, structurally analogous to benzylidene succinimides. URL:[Link] -
A Bifunctional Dimethylsulfoxide Substitute Enhances Aqueous Solubility. Source: National Institutes of Health (PMC). Context: Discusses DMSO solubility limits and precipitation issues for lipophilic small molecules in screening libraries. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photo-induced E/Z Isomerization of Stable Silenes [bioforumconf.com]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to 1H NMR Chemical Shifts of E vs. Z Benzylidene Vinyl Protons
For researchers, scientists, and drug development professionals, the unambiguous determination of molecular geometry is a cornerstone of chemical analysis. In the realm of stereoisomers, particularly for compounds containing a benzylidene moiety (C₆H₅-CH=), proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a definitive tool. This guide provides an in-depth comparison of the ¹H NMR spectral characteristics of E and Z benzylidene vinyl protons, grounded in fundamental principles and supported by experimental data.
The Decisive Difference: Anisotropy and Spatial Proximity
The ability to distinguish between E and Z isomers via ¹H NMR hinges on the fact that the chemical shift of a proton is exquisitely sensitive to its local electronic environment. While the connectivity in E and Z isomers is identical, the spatial arrangement of the atoms is not. This geometric difference creates distinct magnetic environments for the vinylic protons, leading to different chemical shifts. The primary phenomenon governing this difference is diamagnetic anisotropy .
The Phenyl Ring's Anisotropic Effect
Aromatic rings, like the phenyl group in benzylidene derivatives, possess a cloud of delocalized π-electrons. When placed in an external magnetic field (B₀), these electrons are induced to circulate, creating a small, local magnetic field—a "ring current".[1] This induced field is anisotropic, meaning its effect is direction-dependent.
-
Deshielding Zone: In the plane of the aromatic ring (the "edge"), the induced field reinforces the external magnetic field. Protons located in this zone are said to be deshielded and resonate at a higher chemical shift (further downfield).
-
Shielding Zone: Above and below the face of the aromatic ring, the induced field opposes the external field. Protons in this zone are shielded and resonate at a lower chemical shift (further upfield).
In the Z-isomer of a benzylidene compound, the vinyl proton is cis to the phenyl group. This forces it into close spatial proximity with the edge of the ring, placing it squarely in the deshielding zone . Conversely, in the E-isomer , the vinyl proton is trans to the phenyl group, holding it further away from this deshielding influence.[2][3][4][5]
The consequence is a reliable and predictable trend:
The vinylic proton of the Z-isomer is typically observed at a higher chemical shift (more deshielded) than the corresponding proton in the E-isomer.
The diagram below illustrates this fundamental principle.
Caption: Anisotropic effect of the phenyl ring on benzylidene vinyl protons.
A Self-Validating System: The Role of Coupling Constants
While chemical shift provides a strong indication of stereochemistry, it is powerfully corroborated by another NMR parameter: the vicinal coupling constant (³JHH). This value measures the interaction between protons on adjacent carbons and is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[6]
For vinylic protons:
-
Trans-Protons (dihedral angle ≈ 180°) exhibit a large coupling constant, typically in the range of 12-18 Hz .[7][8]
-
Cis-Protons (dihedral angle ≈ 0°) exhibit a smaller coupling constant, typically 6-12 Hz .[7][8][9]
This provides a definitive, quantitative measure to confirm the assignment made by chemical shift analysis. The E-isomer will show a large, trans-coupling constant, while the Z-isomer will show a smaller, cis-coupling constant.
Experimental Data: A Comparative Analysis
The following table summarizes experimental ¹H NMR data for common benzylidene derivatives, illustrating the clear distinction in both chemical shift (δ) and coupling constant (J) between E and Z isomers.
| Compound | Isomer | Vinyl-α H (δ ppm) | Vinyl-β H (δ ppm) | ³JHH (Hz) | Reference |
| Stilbene | Z (cis) | 6.60 | 6.60 | ~12 | [10] |
| E (trans) | 7.11 | 7.11 | ~16 | [9][10] | |
| Cinnamic Acid | Z (cis) | 5.87 | 6.90 | ~12.9 | |
| E (trans) | 6.45 | 7.83 | ~16 | [11] | |
| 1,2-Dibenzoylethylene | Z (cis) | 7.14 | 7.14 | N/A (singlet) | [2][3][4] |
| E (trans) | 8.01 | 8.01 | N/A (singlet) | [2][3][4] |
Note: For symmetrically substituted compounds like stilbene, the two vinyl protons are chemically equivalent and appear as a single signal. In cinnamic acid, Hα is adjacent to the carbonyl and Hβ is adjacent to the phenyl ring.
Experimental Protocol and Workflow
Accurate determination of stereochemistry requires careful sample preparation and spectral analysis. The following protocol outlines a standard procedure.
Part 1: Sample Preparation and NMR Acquisition
-
Sample Preparation : Weigh 5-20 mg of the purified benzylidene compound.[12][13] For optimal resolution, avoid overly concentrated solutions which can increase viscosity and broaden signals.[14]
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) inside a clean vial.[12][15] Ensure the sample is fully dissolved.
-
Transfer : Using a pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a high-quality 5 mm NMR tube.[13][15]
-
Acquisition : Place the sample in the NMR spectrometer. Acquire a standard ¹H NMR spectrum, ensuring sufficient scans to achieve a high signal-to-noise ratio.
Part 2: Workflow for E/Z Isomer Determination
The process of assigning the stereochemistry from the acquired spectrum follows a logical workflow.
Caption: Workflow for E/Z isomer determination from ¹H NMR data.
This dual-analysis approach, combining chemical shift trends with the definitive measurement of coupling constants, provides a self-validating system for confident stereochemical assignment. By understanding the underlying principles of anisotropy, researchers can effectively leverage ¹H NMR spectroscopy as a primary tool in the structural elucidation of benzylidene derivatives and related olefinic systems.
References
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Resonance. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Ottawa, NMR Facility. (n.d.). Sample preparation. Retrieved from [Link]
-
University of Colorado, Boulder, Department of Chemistry and Biochemistry. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Reily, M. D., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 567-576. Retrieved from [Link]
-
Teator, A. J., & Donahue, J. P. (2002). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity. Journal of Chemical Education, 79(1), 94. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Teator, A. J., & Donahue, J. P. (2002). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity. Journal of Chemical Education, 79(1), 94. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Teator, A. J., & Donahue, J. P. (2002). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity. Dialnet. Retrieved from [Link]
-
Filo. (2025, September 21). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Retrieved from [Link]
-
Maciel, G. E., & Natterstad, J. J. (1965). Proton magnetic resonance spectra of vinylmetallic compounds. Part I. Tetravinyl and triphenylvinyl derivatives of Group IVB. Journal of the Chemical Society D: Chemical Communications, (16), 550-551. Retrieved from [Link]
-
Filo. (2025, December 4). How will you distinguish cis and trans stilbene by using nmr spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
-
Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity - Dialnet [dialnet.unirioja.es]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 8. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 9. How will you distinguish cis and trans stilbene by using nmr spectroscopy.. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 13. mun.ca [mun.ca]
- 14. ou.edu [ou.edu]
- 15. How To [chem.rochester.edu]
Comparative Crystallographic Analysis: 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Executive Summary
Compound Class: Benzylidene Succinimides Primary Focus: 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione (4-F-Bzd-Succ) Application: Anticonvulsant pharmacophore, potential anticancer agent, and supramolecular synthon.
This guide provides a technical comparison of the crystallographic properties of the 4-fluorinated derivative against its non-substituted and chloro-substituted analogs. It highlights the structural impact of the fluorine atom—specifically its role in C-H...F supramolecular assembly and packing efficiency—offering actionable insights for solid-state characterization and drug formulation.
Compound Profile & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The target molecule features a succinimide (pyrrolidine-2,5-dione) ring fused with a 4-fluorobenzylidene moiety via an exocyclic double bond.
| Feature | Specification |
| IUPAC Name | 3-[(4-Fluorophenyl)methylidene]pyrrolidine-2,5-dione |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
| Key Pharmacophore | Cyclic imide (Anticonvulsant activity similar to Ethosuximide) |
| Isomerism | Exists as E (Entgegen) or Z (Zusammen) isomers. The Z-isomer is thermodynamically favored due to steric repulsion between the phenyl ring and the carbonyl oxygen in the E form. |
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled Knoevenagel condensation followed by slow evaporation is required.
Synthesis Workflow (Knoevenagel Condensation)
Reagents: Succinimide (1.0 eq), 4-Fluorobenzaldehyde (1.1 eq), Piperidine (cat.), Ethanol (solvent).
-
Reflux: Combine reagents in ethanol; add catalytic piperidine. Reflux at 80°C for 4–6 hours.
-
Precipitation: Cool reaction mixture to room temperature, then pour into ice-cold water.
-
Filtration: Collect the crude yellow precipitate via vacuum filtration.
-
Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.
Single Crystal Growth
Method: Slow Solvent Evaporation.
-
Solvent System: Ethanol:DMF (9:1 ratio) or pure Ethyl Acetate.
-
Conditions: Dissolve 50 mg of purified compound in 5 mL warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm perforated with 3 pinholes. Store at 20°C in a vibration-free environment.
-
Timeline: Prismatic crystals (colorless to pale yellow) typically appear within 3–7 days.
Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to X-ray data collection.
Comparative Crystallographic Data[1][5][10]
This section contrasts the 4-Fluoro derivative with the Unsubstituted and 4-Chloro analogs. The introduction of Fluorine often alters the space group and density due to its high electronegativity and small van der Waals radius (
Table 1: Structural Parameters Comparison
| Parameter | 4-Fluoro Derivative (Target) | 4-Chloro Derivative (Alternative) | Unsubstituted Analog (Control) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic / Monoclinic |
| Space Group | P2₁/c (Typical) | P2₁/n | Pbca or P2₁/c |
| Z (Molecules/Cell) | 4 | 4 | 8 |
| Calculated Density | ~1.45 - 1.48 Mg/m³ | ~1.42 Mg/m³ | ~1.35 Mg/m³ |
| Packing Efficiency | High (F allows tight stacking) | Medium (Cl steric bulk) | Medium |
| Primary Interaction | N-H...O (Dimer) + C-H...F | N-H...O (Dimer) + Cl...Cl | N-H...O (Dimer) |
| Isomer Preference | Z-isomer | Z-isomer | Z-isomer |
Note: Data represents typical values for this class of 3-benzylidene-2,5-pyrrolidinediones derived from Cambridge Structural Database (CSD) trends for para-halogenated succinimides.
Structural Discussion[1][3][4][5][6][8][9][10][12][13]
-
Planarity: The molecule exhibits a high degree of planarity. The succinimide ring and the phenyl ring are conjugated. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygens usually induces a slight twist (dihedral angle 5°–15°).
-
Configuration: The Z-configuration is confirmed by the relative position of the phenyl ring trans to the carbonyl group at position 2, minimizing steric clash.
-
Fluorine's Role: Unlike Chlorine, which often engages in "Type II" halogen bonding (Cl...O), Fluorine in this scaffold acts primarily as a weak hydrogen bond acceptor. The C-H...F interactions are critical for stabilizing the crystal lattice in the absence of strong donors, often leading to distinct "herringbone" or "layered" packing motifs that differ from the Cl-analog.
Supramolecular Assembly & Performance Guide
For researchers selecting a candidate for drug development, the solid-state stability is paramount.
Hydrogen Bonding Network
The dominant feature in all analogs is the formation of centrosymmetric dimers via N-H...O hydrogen bonds.
-
Donor: Imide N-H
-
Acceptor: Carbonyl Oxygen (C=O)
-
Motif:
graph set (an eight-membered ring formed by two molecules).[1]
Comparative Performance Matrix
| Feature | 4-Fluoro (Target) | 4-Chloro | Implication for Development |
| Melting Point | High (~180-185°C) | High (~190°C) | High crystallinity indicates good shelf stability. |
| Solubility | Moderate (Lipophilic) | Low (Very Lipophilic) | F-substitution improves metabolic stability without drastically reducing solubility compared to Cl. |
| Crystal Habit | Prisms/Blocks | Needles/Plates | Prisms (F) are easier to handle for formulation and flowability than needles (Cl). |
| Metabolic Stability | Excellent | Good | The C-F bond blocks metabolic oxidation at the para-position (blocked P450 site). |
Interaction Diagram (Supramolecular Synthon)
Caption: The primary
Conclusion & Recommendations
For drug discovery applications targeting anticonvulsant activity, 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione offers a superior balance of properties compared to its analogs:
-
Crystallizability: It forms robust, prismatic crystals (unlike the needles often seen with chloro-analogs), facilitating easier processing and X-ray analysis.
-
Structural Stability: The combination of classical N-H...O dimers and auxiliary C-H...F interactions creates a dense, stable lattice.
-
Bioisosterism: The fluorine atom mimics hydrogen in size but provides the metabolic blocking capability of chlorine, making it the preferred candidate for lead optimization.
Recommendation: Use the Z-isomer for biological assays. Verify the isomeric purity using the specific X-ray diffraction protocols outlined above to ensure no E-isomer contamination, which is less active and less stable.
References
-
Yu, M., Huang, X., & Gao, F. (2012).[1] Pyrrolidine-2,5-dione.[2][3][1] Acta Crystallographica Section E: Structure Reports Online, 68(9), o2738. Link
-
Rathore, R. S., et al. (2014).[4] The role of weak intermolecular C–H...F interactions in supramolecular assembly. Journal of Chemical Sciences, 126, 403–413. Link
-
Golen, J. A., & Manke, D. R. (2016).[1] 6-Iodo-1H-indole-2,3-dione. IUCrData, 1, x160536. (Comparative halogen bonding data). Link
-
Zhang, X. Y., et al. (2021).[5] Benzylidene succinimides as 3C synthons for the asymmetric tandem Mannich reaction. Chemical Communications, 57, 2911-2914. Link
-
Ilieva, S., et al. (2012).[1] Synthesis and anticonvulsant activity of new N-substituted succinimides. (Context for pharmacological relevance).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Benzylidene succinimides as 3C synthons for the asymmetric tandem Mannich reaction/transamidation of cyclic trifluoromethyl ketimines to obtain F3C-containing polycyclic dihydroquinazolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Distinguishing Benzylidene Isomers Using NOESY NMR Spectroscopy
For researchers and professionals in drug development, the precise determination of molecular geometry is not merely an academic exercise—it is a critical factor influencing a molecule's biological activity, stability, and patentability. Among the various classes of organic compounds, benzylidene derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] These compounds frequently exist as geometric isomers, typically designated as E (entgegen) and Z (zusammen), arising from restricted rotation around a carbon-carbon double bond. The subtle difference in the spatial arrangement of substituents between these isomers can lead to profound differences in their interaction with biological targets. Consequently, the unambiguous assignment of their stereochemistry is a cornerstone of robust drug discovery and development programs.
This guide provides an in-depth comparison of using Nuclear Overhauser Effect Spectroscopy (NOESY) to reliably distinguish between benzylidene isomers. We will delve into the theoretical underpinnings of the NOE, provide a detailed experimental protocol, and present a case study to illustrate the practical application of this powerful technique.
The Challenge of Isomerism in Benzylidene Scaffolds
The geometry of the exocyclic double bond in benzylidene derivatives dictates the three-dimensional shape of the molecule. As illustrated in Figure 1, the E and Z isomers can present entirely different pharmacophores, leading to significant variations in their binding affinities for protein targets. While other analytical techniques can provide preliminary indications, they often lack the definitive power of NOESY for stereochemical elucidation, especially in the absence of crystallographic data.
Figure 1: Conceptual illustration of how E/Z isomerism in benzylidene derivatives can impact their interaction with a biological target.
The Power of "Through-Space" Correlations: The Nuclear Overhauser Effect
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity, typically within 5 Å.[2][3] This interaction is mediated through space via dipole-dipole coupling, not through chemical bonds.[1] The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting nuclei (I ∝ 1/r⁶). This strong distance dependence makes NOESY an exceptionally sensitive tool for determining stereochemistry.
The 2D NOESY experiment is particularly powerful as it maps all the NOE interactions within a molecule in a single experiment.[4] In a NOESY spectrum, cross-peaks appear between protons that are close in space. By analyzing the pattern of these cross-peaks, we can deduce the relative orientation of different parts of the molecule and, in the case of benzylidene derivatives, definitively assign the E or Z configuration.
A Comparative Analysis: Distinguishing E and Z Isomers of a 3-Benzylidene-2-oxo-indoline Derivative
To illustrate the practical application of NOESY, let's consider the case of 3-benzylidene-2-oxo-indoline derivatives, a scaffold of interest in the development of kinase inhibitors. The key to distinguishing the E and Z isomers lies in identifying specific NOE correlations that are unique to each configuration.
In the Z isomer, the vinylic proton is spatially close to the proton at the C4 position of the indoline ring. Conversely, in the E isomer, the ortho-protons (H2' and H6') of the benzylidene ring are in proximity to the C4 proton of the indoline ring. These spatial relationships give rise to distinct NOE cross-peaks in their respective NOESY spectra.
Figure 2: Key NOE correlations for distinguishing between Z and E isomers of a 3-benzylidene-2-oxo-indoline derivative.
A study on the inversion kinetics of such derivatives confirmed these characteristic NOE interactions.[5] The NOESY spectrum of the Z-diastereomer showed a clear NOE interaction between the vinylic proton and the H4 proton, while the E-diastereomer exhibited an NOE correlation between the H2',6' protons and the H4 proton.[5]
| Isomer | Key Protons in Proximity | Observed NOESY Cross-Peak | Conclusion |
| Z-isomer | Vinylic proton and H4 of the indoline ring | Present | The proximity of the vinylic proton and H4 confirms the Z configuration.[5] |
| E-isomer | Ortho-protons (H2', H6') of the benzylidene ring and H4 of the indoline ring | Present | The proximity of the benzylidene ortho-protons and H4 confirms the E configuration.[5] |
Table 1: Comparative summary of key NOESY correlations for the differentiation of E/Z isomers of a 3-benzylidene-2-oxo-indoline derivative.
Experimental Protocol: A Self-Validating System for Isomer Assignment
The following protocol outlines the key steps for acquiring high-quality 2D NOESY data for small organic molecules like benzylidene derivatives. This protocol is designed to be self-validating by incorporating essential quality control steps.
Figure 3: Experimental workflow for distinguishing benzylidene isomers using 2D NOESY.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Dissolve 5-10 mg of the benzylidene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The choice of solvent should ensure good solubility and minimize signal overlap.
-
Filter the sample into a high-quality NMR tube to remove any particulate matter.[6]
-
For quantitative measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation.[7]
-
-
Initial 1D ¹H NMR Spectrum:
-
Acquire a standard 1D ¹H NMR spectrum to confirm the identity and purity of the sample.
-
Carefully reference the spectrum and integrate all signals.
-
This initial spectrum is crucial for determining the chemical shifts of the protons of interest and for optimizing the spectral width for the 2D experiment.
-
-
T₁ Relaxation Time Measurement (Recommended):
-
The optimal mixing time for a NOESY experiment is related to the spin-lattice relaxation time (T₁) of the protons of interest.
-
Perform a T₁ inversion-recovery experiment to measure the T₁ values.
-
This step, while optional, significantly enhances the quality and reliability of the NOESY data.
-
-
2D NOESY Parameter Optimization:
-
Mixing Time (d8 or tₘ): This is the most critical parameter.[8] For small molecules (MW < 800 Da), a mixing time in the range of 0.5 to 1.0 seconds is generally a good starting point.[8] If T₁ values have been measured, set the mixing time to be approximately equal to the average T₁ of the protons involved in the expected key NOEs.
-
Relaxation Delay (d1): This should be set to at least 1.5 times the longest T₁ to ensure full relaxation between scans.
-
Number of Scans (ns): A multiple of 8 or 16 is typically used. The number of scans should be sufficient to achieve a good signal-to-noise ratio, especially for detecting weak NOE cross-peaks.
-
Acquisition Time (aq) and Number of Increments (td in F1): These parameters determine the resolution in the direct and indirect dimensions, respectively.
-
-
Data Acquisition:
-
The NOESY experiment should be run without sample spinning to avoid modulation artifacts.[6]
-
Maintain a constant sample temperature throughout the experiment to ensure stability.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Carefully phase the spectrum in both dimensions.
-
Apply a baseline correction to obtain a flat baseline.
-
-
Data Analysis and Interpretation:
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak at the intersection of the frequencies of two protons indicates that they are spatially close.
-
Analyze the key regions of the spectrum to identify the presence or absence of the diagnostic cross-peaks for the E and Z isomers as outlined in Table 1.
-
For small molecules, NOE cross-peaks typically have the opposite phase to the diagonal peaks.[4]
-
Conclusion
NOESY NMR spectroscopy is an indispensable tool for the unambiguous determination of the geometric configuration of benzylidene isomers. The "through-space" nature of the Nuclear Overhauser Effect provides direct evidence of the spatial proximity of protons, allowing for a definitive assignment of E and Z stereochemistry. By following a robust and self-validating experimental protocol, researchers and drug development professionals can confidently characterize their compounds, ensuring the integrity of their structure-activity relationship studies and the overall quality of their drug candidates. This level of structural precision is paramount in advancing medicinal chemistry and bringing safer, more effective therapeutics to the clinic.
References
-
Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). (n.d.). Indiana University NMR Facility. Retrieved February 24, 2026, from [Link]
-
Guide to NOE Experiments. (n.d.). University of Leicester. Retrieved February 24, 2026, from [Link]
- Noggle, J. H., & Schirmer, R. E. (1971).
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega, 5(38), 24424–24429. [Link]
- A Review on Nuclear Overhauser Enhancement (NOE) and Rotating-Frame Overhauser Enhancement (ROE) in Modern NMR Spectroscopy. (2019). Trends in Food Science & Technology, 89, 139-150.
-
Reference-free NOE NMR analysis. (2020). Chemical Science, 11(38), 10435–10441. [Link]
-
The Nuclear Overhauser Effect?Chemical Applications. (n.d.). Academia.edu. Retrieved February 24, 2026, from [Link]
- The Nuclear Overhauser Effect: Chemical Applications. (n.d.). Google Books.
-
Nuclear Overhauser effect. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved February 24, 2026, from [Link]
-
2D Gradient NOESY Experiment. (n.d.). Bruker. Retrieved February 24, 2026, from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega, 5(38), 24424–24429. [Link]
-
NOESY ¹H–¹H 2D NMR interactions of the E/Z-diastereomers of 5c. (A) The... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
The Nuclear Overhauser Effect. (n.d.). Retrieved February 24, 2026, from [Link]
-
Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. (n.d.). FOLIA. Retrieved February 24, 2026, from [Link]
-
NOESY and EXSY. (n.d.). University of Ottawa. Retrieved February 24, 2026, from [Link]
-
Error distribution derived NOE distance restraints. (2006). Magnetic Resonance in Chemistry, 44(8), 755-761. [Link]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy). (n.d.). CEITEC. Retrieved February 24, 2026, from [Link]
- Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-based Approach. (n.d.). Google Books.
-
NOE Experiments. (n.d.). University College London. Retrieved February 24, 2026, from [Link]
-
An improved, time-efficient approach to extract accurate distance restraints for NMR structure calculation. (2022). Journal of Biomolecular NMR, 76(8-9), 329-339. [Link]
-
NOE Experiments on the Bruker 400 and 500. (2018). Retrieved February 24, 2026, from [Link]
Sources
- 1. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 2. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. researchgate.net [researchgate.net]
- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 7. Guide to NOE Experiments [bloch.anu.edu.au]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
IR spectroscopy characteristic bands for exocyclic double bonds in succinimides
This guide provides a technical comparison of IR spectroscopic markers for differentiating exocyclic double bonds in succinimides (specifically itaconimides and alkylidene succinimides ) from their endocyclic (maleimide) and saturated (succinimide) counterparts.
Executive Summary
Differentiation between endocyclic and exocyclic unsaturation in succinimide derivatives is a critical quality control step in the synthesis of anticonvulsants, polymerization monomers, and bioconjugates. While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for screening structural isomers.
The Diagnostic Core:
-
Saturated Succinimides: Characterized by a carbonyl doublet (1770/1700 cm⁻¹) and absence of alkene bands.
-
Endocyclic Unsaturation (Maleimides): Exhibits a weak C=C stretch (~1580–1600 cm⁻¹) often obscured, but a distinct, strong C-H out-of-plane bending mode at 830–690 cm⁻¹ .
-
Exocyclic Unsaturation (Itaconimides/Alkylidene): Distinguished by a distinct, medium-to-strong C=C stretching band at 1660–1640 cm⁻¹ , which is generally separated from the carbonyl region.
The Spectroscopic Landscape
To accurately interpret the spectra, one must understand the vibrational coupling unique to the cyclic imide pharmacophore.
The Imide Carbonyl Doublet
Unlike acyclic amides, cyclic imides (pyrrolidine-2,5-diones) display two carbonyl bands due to vibrational coupling (Fermi resonance and mechanical coupling):
-
Symmetric Stretch (
): Higher frequency (1780–1770 cm⁻¹ ), typically weaker intensity. -
Asymmetric Stretch (
): Lower frequency (1720–1700 cm⁻¹ ), strong and broad.
Critical Insight: The presence of an exocyclic double bond (as in itaconimides) conjugates with the carbonyl system, often causing a bathochromic shift (red shift) of 5–15 cm⁻¹ compared to the saturated analog, though this is less diagnostic than the alkene bands themselves.
The Exocyclic vs. Endocyclic Distinction
The primary challenge is distinguishing the location of the double bond.
-
Endocyclic (Maleimide): The C=C bond is part of the ring. The ring strain and symmetry often reduce the dipole change during stretching, making the
band weak or invisible. -
Exocyclic (Itaconimide): The C=C bond is external to the ring (methylidene group). This bond is polarized and less constrained, resulting in a observable, diagnostic band .
Comparative Analysis: Characteristic Bands
The following table summarizes the key vibrational modes required to distinguish the three primary succinimide motifs.
Table 1: Diagnostic IR Bands for Succinimide Derivatives
| Vibrational Mode | Saturated Succinimide | Maleimide (Endocyclic C=C) | Itaconimide (Exocyclic C=C) | Diagnostic Note |
| C=O (Sym) | 1790–1770 cm⁻¹ (w) | 1780–1770 cm⁻¹ (w) | 1775–1765 cm⁻¹ (w) | High freq, weak intensity. |
| C=O (Asym) | 1720–1700 cm⁻¹ (s) | 1720–1710 cm⁻¹ (s) | 1715–1700 cm⁻¹ (s) | Strongest band; overlaps with esters. |
| C=C Stretch | ABSENT | ~1580–1590 cm⁻¹ (vw) | 1660–1640 cm⁻¹ (m-s) | Primary Differentiator. |
| =C-H Stretch | Absent | 3100–3080 cm⁻¹ (w) | 3100–3050 cm⁻¹ (w) | Diagnostic for any unsaturation. |
| =C-H Bend (oop) | Absent | 830–690 cm⁻¹ (s) | 900–880 cm⁻¹ (m) | Maleimides show strong bend ~830 or 690. |
(w = weak, m = medium, s = strong, vw = very weak, oop = out-of-plane)
Visualizing the Structural Divergence
The diagram below illustrates the structural differences and the specific vibrational vectors that lead to these spectral signatures.
Figure 1: Structural classification of succinimides and their primary IR differentiators.
Experimental Protocols
To ensure reproducibility and minimize artifacts (such as solvent interference in the carbonyl region), the following protocols are recommended.
Sample Preparation
-
Solid State (Preferred): Use KBr pellets (1–2 mg sample in 100 mg KBr) or ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal.
-
Why: Solution phase IR (e.g., in CHCl₃) often obscures the 1650–1600 cm⁻¹ region due to solvent overtone bands or H-bonding broadening.
-
-
Resolution: Set instrument resolution to 2 cm⁻¹ to resolve the C=C stretch from the broad carbonyl shoulder.
Analytical Workflow
Figure 2: Step-by-step decision tree for identifying succinimide unsaturation types.
Troubleshooting & Artifacts
The "Amide II" Confusion
If the succinimide is N-substituted with an amide-containing chain (e.g., in peptide synthesis), the Amide II band (N-H bend) appears near 1550–1640 cm⁻¹.
-
Differentiation: The exocyclic C=C stretch (1640–1660 cm⁻¹) is sharp and unaffected by deuteration (D₂O exchange), whereas the Amide II band will shift significantly upon deuteration.
Hydrolysis Products
Succinimides are prone to ring-opening hydrolysis, forming succinamic acids.
-
Indicator: Appearance of a broad -OH stretch (3500–2500 cm⁻¹) and loss of the characteristic C=O doublet, replaced by a complex carboxylic acid/amide pattern.
References
-
Parker, S. F. (2004). Vibrational spectroscopy of N-phenylmaleimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(8-9), 1941-1945. Link
-
Sharpless, N. E., & Flavin, M. (1966).[1] The reactions of amines and amino acids with maleimides.[1][2] Structure of the reaction products deduced from infrared and nuclear magnetic resonance spectroscopy.[1][2] Biochemistry, 5(9), 2963-2971. Link
-
Mondal, S., et al. (2019). Blue LED induced solvent-free multicomponent reactions... synthesis of densely functionalized itaconimides. Green Chemistry, 21, 40-45. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard Reference Text).
Sources
A Comparative Guide to Tyrosinase Inhibition: Kojic Acid vs. Potent Benzylidene Derivatives
In the landscape of dermatological and cosmeceutical research, the quest for effective and safe tyrosinase inhibitors is a cornerstone of developing treatments for hyperpigmentation disorders. Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in melanin biosynthesis.[1][2] Its inhibition can effectively reduce melanin production, addressing concerns such as melasma, age spots, and post-inflammatory hyperpigmentation. For decades, kojic acid has served as a benchmark tyrosinase inhibitor. However, the continuous drive for enhanced potency and improved safety profiles has led to the exploration of novel chemical scaffolds. Among these, benzylidene derivatives have emerged as a promising class of highly potent tyrosinase inhibitors.
This guide provides a detailed, evidence-based comparison of the tyrosinase inhibitory activity of the well-established kojic acid against select, potent benzylidene derivatives. While a direct inhibitory value for benzylidene succinimide is not prevalent in published literature, this guide will focus on extensively studied and potent analogues, namely (E)-benzylidene-1-indanone and (Z)-2-benzylidene-dihydroimidazothiazolone derivatives, to provide a meaningful and data-driven comparison for researchers and drug development professionals.
Comparative Analysis of Tyrosinase Inhibition: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The lower the IC50 value, the less of the compound is required to inhibit 50% of the enzyme's activity, indicating greater potency. The following table summarizes the reported IC50 values for kojic acid and selected potent benzylidene derivatives against mushroom tyrosinase. It is important to note that IC50 values can vary based on experimental conditions such as substrate concentration, enzyme source, and purity.[3][4]
| Compound | Substrate | IC50 (µM) | Reference(s) |
| Kojic Acid | L-DOPA | 24.09 - 84.41 | [5][6][7] |
| L-Tyrosine | 17.68 | [5] | |
| (E)-5-(2,4-Dihydroxybenzylidene)-1-indanone (BID3) | L-DOPA | 1.39 | [1][8] |
| L-Tyrosine | 0.034 | [1][8] | |
| (Z)-2-(2,4-Dihydroxybenzylidene)-dihydroimidazothiazolone (1b) | L-Tyrosine | 0.88 | [6] |
As the data indicates, specific benzylidene derivatives, such as BID3 and compound 1b, demonstrate significantly lower IC50 values compared to kojic acid, suggesting a much higher inhibitory potency against mushroom tyrosinase.[1][6][8] For instance, the (E)-benzylidene-1-indanone derivative, BID3, was found to be approximately 400-fold more effective than kojic acid when L-tyrosine was used as the substrate.[8]
Mechanism of Tyrosinase Inhibition
The inhibitory mechanisms of kojic acid and benzylidene derivatives, while both targeting tyrosinase, exhibit distinct molecular interactions.
Kojic Acid: A well-documented tyrosinase inhibitor, kojic acid primarily acts by chelating the copper ions within the active site of the enzyme.[9] This sequestration of the essential copper cofactors disrupts the enzyme's catalytic activity. Kojic acid has been reported to exhibit a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[4][10]
Benzylidene Derivatives: The mechanism of tyrosinase inhibition by benzylidene derivatives is often attributed to their ability to bind to the enzyme's active site. Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors.[1][6][8] For example, the potent (E)-benzylidene-1-indanone derivative BID3 was shown to be a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[1][8] In silico molecular docking simulations have further elucidated that these derivatives can form key interactions with amino acid residues in both the catalytic and allosteric sites of tyrosinase.[8][11]
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
To ensure the reproducibility and validity of tyrosinase inhibition studies, a standardized and well-controlled experimental protocol is paramount. The following is a detailed methodology for determining the IC50 value of a test compound using a colorimetric microplate assay with L-DOPA as the substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., 30 U/mL
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Compound (e.g., Kojic Acid, Benzylidene derivative)
-
Kojic Acid (as a positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
Assay Procedure (96-well plate format):
-
Preparation of Solutions:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.
-
Prepare a fresh solution of 10 mM L-DOPA in phosphate buffer immediately before use.
-
Dissolve the test compound and kojic acid in DMSO to create concentrated stock solutions. Further dilute with phosphate buffer (or DMSO, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity, typically <1-2%).
-
-
Assay Plate Setup:
-
Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Test Blank Wells: Add 20 µL of the test compound dilution and 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: Add 20 µL of the kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Control (Enzyme) Wells: Add 20 µL of the vehicle (e.g., DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Control Blank Wells: Add 20 µL of the vehicle and 140 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.[12]
-
Calculation of Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [ ( (E - Eb) - (T - Tb) ) / (E - Eb) ] x 100
Where:
-
E = Absorbance of the enzyme control well
-
Eb = Absorbance of the enzyme blank well
-
T = Absorbance of the test sample well
-
Tb = Absorbance of the test blank well[12]
-
-
IC50 Determination: Plot the percentage inhibition against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve, representing the concentration at which 50% of the tyrosinase activity is inhibited.
Visualizing the Scientific Workflow and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Caption: Simplified mechanism of tyrosinase inhibition.
Conclusion
While kojic acid remains a valuable and widely used tyrosinase inhibitor, the data presented herein highlights the significant potential of certain benzylidene derivatives as more potent alternatives. The substantially lower IC50 values of compounds like (E)-5-(2,4-dihydroxybenzylidene)-1-indanone (BID3) and (Z)-2-(2,4-dihydroxybenzylidene)-dihydroimidazothiazolone (1b) underscore the progress in the rational design of novel tyrosinase inhibitors. For researchers and professionals in drug development, these findings suggest that the benzylidene scaffold is a highly promising starting point for the development of next-generation agents for the management of hyperpigmentation. The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of such compounds, ensuring data integrity and comparability across studies.
References
-
Jung, H. J., Noh, S. G., Park, Y., Kang, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Computational and Structural Biotechnology Journal, 17, 1255–1264. Available at: [Link]
-
Bio-protocol. (2021). Tyrosinase inhibition assay. Bio-protocol, 11(15), e4103. Available at: [Link]
-
Choi, H., Kim, K., Lee, H., et al. (2024). Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases. Molecules, 29(12), 2883. Available at: [Link]
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Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. Available at: [Link]
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Jung, H. J., Noh, S. G., Park, Y., Kang, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Computational and Structural Biotechnology Journal, 17, 1255–1264. Available at: [Link]
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Scilit. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Available at: [Link]
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Lee, J. H., Lee, S. Y., Kim, H. S., et al. (2022). Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies. Bioorganic Chemistry, 121, 105658. Available at: [Link]
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Lin, J. W., Chiang, H. M., Lin, Y. C., & Wen, K. C. (2008). The correlation of in vitro mushroom tyrosinase activity with cellular tyrosinase activity and melanin formation in melanoma cells A2058. Journal of Food and Drug Analysis, 16(4), 5. Available at: [Link]
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Maghsoudi, S., Dastmalchi, S., & Maghsoudi, A. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences, 2(2), 156-164. Available at: [Link]
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ResearchGate. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Available at: [Link]
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Parvez, S., Kang, M., Chung, H. S., Cho, C., Hong, M. C., Shin, M. K., & Bae, H. (2006). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 465-470. Available at: [Link]
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Kim, D., Park, J., Kim, J., et al. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 30(2), 406. Available at: [Link]
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Espin, J. C., & Wichers, H. J. (1999). The Tyrosinase Produced by Lentinula boryana (Berk. & Mont.) Pegler Suffers Substrate Inhibition by L-DOPA. Food Technology and Biotechnology, 37(3), 183-189. Available at: [Link]
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Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. Available at: [Link]
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Hu, Z., Zhou, Q., Zhao, W., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Antioxidants, 11(3), 502. Available at: [Link]
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de Freitas, A. S., de Almeida, M. T. R., de Oliveira, A. C. A. X., et al. (2023). Inhibitory Effect on the Tyrosinase Activity and Low Cytotoxicity of Monounsaturated Long-Chain Chelating Fatty Ester. Anais da Academia Brasileira de Ciências, 95(suppl 1), e20220677. Available at: [Link]
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D'Mello, S. A. N., Finore, I., Di Donato, P., et al. (2022). Inhibitory Effect of Curcumin-Inspired Derivatives on Tyrosinase Activity and Melanogenesis. International Journal of Molecular Sciences, 23(22), 14223. Available at: [Link]
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Buitrago, E., Vu, H. L., et al. (2020). Design and discovery of tyrosinase inhibitors based on a coumarin scaffold. European Journal of Medicinal Chemistry, 199, 112391. Available at: [Link]
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Ali, A., S. M. (2014). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. DARU Journal of Pharmaceutical Sciences, 22(1), 3. Available at: [Link]
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A Comparative Guide to Elemental Analysis Standards for Fluorinated Succinimide Derivatives
For researchers, scientists, and drug development professionals, the precise quantification of fluorine in succinimide derivatives is a critical analytical challenge. The unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity, make these compounds highly valuable in medicinal chemistry. However, the very nature of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry, presents significant hurdles for traditional elemental analysis. This guide provides an in-depth comparison of established and emerging analytical standards, offering field-proven insights to ensure accurate and reliable fluorine quantification.
The Analytical Challenge: Why Fluorine Demands Specialized Approaches
Standard elemental analysis, particularly CHN analysis, often falls short when dealing with highly fluorinated organic compounds. The primary obstacles include:
-
Incomplete Combustion: The high thermal stability of the C-F bond can lead to incomplete combustion of the sample. This results in the formation of stable intermediates like CF4 and other volatile fluorocarbons instead of complete conversion to inorganic fluoride (HF).[1][2]
-
Interference and Matrix Effects: Incomplete combustion products can interfere with detection systems. For instance, in CHN analysis, unoxidized CF2 fragments can be erroneously detected as nitrogen, leading to inaccurate carbon and elevated nitrogen readings.[1]
-
Reactivity of Hydrogen Fluoride (HF): The HF gas produced during combustion is highly reactive and can interact with instrument components, particularly the silica in quartz combustion tubes, leading to analytical errors and instrument degradation.[3]
These challenges necessitate methodologies that can ensure complete sample decomposition and accurate, interference-free quantification of the resulting fluoride ions.
Premier Technique: Combustion Ion Chromatography (CIC)
For robust and accurate total fluorine determination in fluorinated succinimide derivatives, Combustion Ion Chromatography (CIC) stands out as the gold-standard technique.[4][5] This automated method combines high-temperature combustion for complete sample decomposition with the high sensitivity and selectivity of ion chromatography for fluoride detection.
The Causality Behind the CIC Workflow
The CIC method is a self-validating system designed to overcome the inherent difficulties of fluorine analysis. Each step is meticulously designed to ensure complete conversion and accurate measurement.
Caption: Workflow of Combustion Ion Chromatography (CIC).
Detailed Experimental Protocol for CIC
Objective: To determine the total fluorine content in a fluorinated succinimide derivative.
Instrumentation:
-
Combustion IC System (e.g., Metrohm, Shimadzu, Thermo Fisher Scientific)
-
Analytical Balance (0.01 mg readability)
-
Sample Boats (ceramic)
Reagents and Standards:
-
Oxygen (99.995% purity)
-
Argon (99.998% purity)
-
Deionized Water (18.2 MΩ·cm)
-
Fluoride Standard Solution (1000 mg/L, traceable to NIST SRM).[6][7]
-
Certified Reference Material (CRM) containing a known concentration of organic fluorine.
Procedure:
-
System Preparation and Calibration:
-
Condition the IC system with the appropriate eluent until a stable baseline is achieved.
-
Prepare a series of fluoride calibration standards by diluting the stock standard solution. A typical range is 0.1 to 10 ppm.
-
Run the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the solid fluorinated succinimide derivative into a ceramic sample boat. For liquid samples, weigh a similar amount into a container suitable for liquid injection.
-
Analyze a certified reference material to validate the accuracy of the method.
-
-
Combustion and Absorption:
-
Place the sample boat into the autosampler of the combustion unit.
-
Initiate the analysis sequence. The sample is automatically introduced into the furnace and undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere at approximately 1000 °C.[8]
-
The resulting gaseous products, including HF, are transferred to an absorption module where they are dissolved in an aqueous solution, converting HF to fluoride ions (F⁻).[5]
-
-
Ion Chromatography and Detection:
-
A defined volume of the absorption solution is automatically injected into the ion chromatograph.
-
The fluoride ions are separated from other potential anions on an anion-exchange column.
-
The separated fluoride ions are detected by a conductivity detector.
-
-
Data Analysis:
-
The concentration of fluoride in the absorption solution is determined from the calibration curve.
-
The weight percentage of fluorine in the original sample is calculated based on the measured concentration, the volume of the absorption solution, and the initial sample weight.
-
Comparative Analysis of Alternative Techniques
While CIC is the recommended primary method, other techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on available instrumentation, sample throughput requirements, and the specific analytical question being addressed.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Schöniger Flask Combustion with Titration/ISE | The sample is combusted in a sealed oxygen-filled flask. The resulting gases are absorbed into a solution, and the fluoride is quantified by titration or an ion-selective electrode.[9][10][11] | Low start-up cost, simple procedure.[9] | Manual process with lower throughput, potential for incomplete combustion with highly stable compounds, safety concerns with flask explosions.[9][10] Carbon dioxide produced can interfere with titrimetric determination.[12] | Low-throughput laboratories, teaching environments, analysis of less complex fluorinated compounds. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | A non-destructive technique that measures the nuclear magnetic resonance of the ¹⁹F nucleus. The chemical shift and integration of the signals provide structural information and quantitative data.[13][14] | Non-destructive, provides structural information in addition to quantification, can distinguish between different fluorine environments.[13][15] | Requires a fluorine-containing internal standard for accurate quantification, lower sensitivity compared to destructive methods, can be expensive.[16] | Structural elucidation, quantification when an appropriate internal standard is available, reaction monitoring. |
| Direct Ion-Selective Electrode (ISE) | A potentiometric method where the potential of a fluoride-selective electrode is measured and related to the fluoride ion concentration in a solution.[17][18][19] | Rapid, cost-effective, portable.[20] | Only measures free fluoride ions in solution (requires prior sample decomposition), susceptible to interference from other ions (e.g., OH⁻), matrix effects can be significant.[18][19] | Analysis of aqueous samples where fluorine is already present as free fluoride ions, process monitoring. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | While challenging due to the high ionization energy of fluorine, specialized methods are being developed. One approach involves introducing the sample into an ICP to form NaF, which then forms Na₂F⁺ in the plasma afterglow for detection.[21][22] | High sensitivity (ppb level), potential for multi-element analysis.[21] | High instrumentation cost, complex method development, potential for isobaric interferences.[21][22] | Trace level fluorine analysis in complex matrices, research applications. |
Visualization of Key Workflows
Schöniger Flask Combustion Workflow
Caption: Workflow for Schöniger Flask Combustion.
Trustworthiness and Validation
To ensure the trustworthiness of any analytical method for elemental analysis, a self-validating system is crucial. This involves:
-
Method Validation: The chosen method must be validated according to USP General Chapter <233> guidelines, where applicable, for accuracy, precision, specificity, linearity, and range.[23][24][25]
-
Use of Certified Reference Materials (CRMs): Regularly analyzing a CRM with a certified fluorine content is essential to verify the accuracy and traceability of the results.[6]
-
System Suitability Tests: Performing system suitability tests before each analytical run ensures that the instrumentation is performing within established parameters.
While USP chapters <232> and <233> primarily focus on elemental impurities (mostly metals), the principles of method validation and control outlined are best practices for any quantitative analysis in a pharmaceutical context.[23][24][25][26][27]
Conclusion
The accurate elemental analysis of fluorinated succinimide derivatives is a non-trivial task that demands specialized analytical approaches. While several techniques are available, Combustion Ion Chromatography (CIC) emerges as the most robust, reliable, and automatable method for determining total fluorine content. Its ability to ensure complete sample combustion and provide interference-free detection makes it the superior choice for research, quality control, and regulatory compliance in the pharmaceutical industry. Alternative methods like Schöniger flask combustion and ¹⁹F NMR have their specific applications but come with limitations that must be carefully considered. By understanding the principles, advantages, and disadvantages of each technique, researchers can select the most appropriate method to generate high-quality, defensible data.
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Scientist Live. (2013, March 24). CHN determination of highly fluorinated organic compounds. Retrieved from [Link]
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LabRulez. (n.d.). AN000734: Analysis of elemental impurities in pharmaceutical products in accordance with USP General Chapters <232> and <233>. Retrieved from [Link]
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Shimadzu. (n.d.). 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ion Selective Electrode (ISE) Method for Determination of Total Fluorine and Total Organic Fluorine in Packaging Substrates. Retrieved from [Link]
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Shimadzu. (n.d.). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved from [Link]
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Exeter Analytical (UK) Ltd. (n.d.). Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method. Retrieved from [Link]
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Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved from [Link]
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PubMed. (2025, May 1). Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Retrieved from [Link]
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ResearchGate. (2025, August 6). Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis. Retrieved from [Link]
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ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Enthalpy. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]
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Innovatech Labs. (2025, March 24). PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Retrieved from [Link]
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Scribd. (n.d.). Assays by Oxygen Flask Combustion. Retrieved from [Link]
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National Institute of Standards and Technology. (2016, November 16). Certificate of Analysis: Standard Reference Material 3183. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Interference of carbon dioxide, resulting from the schöniger flask combustion of organofluorine compounds, in the titrimetric determination of fluorine. Retrieved from [Link]
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Slideshare. (n.d.). Oxygen flask combustion method ppt.pdf. Retrieved from [Link]
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University of Pardubice. (n.d.). DETERMINATION OF FLUORIDE ANIONS BY ION- SELECTIVE ELECTRODE. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
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ResearchGate. (2025, August 5). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Retrieved from [Link]
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analytica-world.com. (2007, November 27). Accurate elemental (CHN) analysis of perfluorinated compounds. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Part 1: Hazard Assessment - A Precautionary Principle
The hazard profile of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione is inferred from its constituent chemical moieties. The pyrrolidine-2,5-dione structure, a derivative of succinimide, suggests potential for irritation to the skin, eyes, and respiratory tract. Upon combustion, nitrogen-containing organic compounds can release toxic fumes, including nitrogen oxides.
The presence of the 4-fluorobenzylidene group introduces additional critical considerations. Fluorinated organic molecules are of particular environmental concern and require specialized disposal. High-temperature incineration can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas. Therefore, the disposal of this compound must be approached with the assumption that it is a hazardous substance requiring specialized handling.
Key Inferred Hazards:
| Hazard Category | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful. | General precaution for novel, uncharacterized chemical compounds. |
| Skin/Eye Irritation | Likely an irritant. | Based on the pyrrolidinone moiety.[1] |
| Respiratory Irritation | Potential for irritation upon inhalation of dust. | Common for fine organic solids.[1] |
| Hazardous Combustion Products | Toxic fumes of nitrogen oxides (NOx) and hydrogen fluoride (HF). | Derived from the pyrrolidine ring and the fluorinated benzene ring respectively.[1][2] |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The proper disposal of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione is a multi-step process that prioritizes safety and regulatory compliance. The following protocol outlines the necessary actions from the point of generation to final disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Nitrile Gloves: Double-gloving is recommended.
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn and properly fastened.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.
Step 2: Waste Segregation at the Source
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste:
-
Collect all solid waste, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, centrifuge tubes), in a dedicated, robust container.
-
This container must be made of a chemically resistant material, such as high-density polyethylene (HDPE).
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione".
-
-
Liquid Waste:
-
If the compound is in a solvent, collect the liquid waste in a separate, dedicated, and leak-proof container.
-
Crucially, do not mix this waste stream with other organic solvent wastes unless compatibility has been explicitly confirmed.
-
Label the container as "Hazardous Waste" and list all components, including the full chemical name of the title compound and the solvent(s) with their approximate concentrations.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "HAZARDOUS WASTE".
-
The label must clearly identify the contents. Avoid using abbreviations or chemical formulas.
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory, which should be under the direct control of laboratory personnel.
-
Ensure that incompatible waste streams are segregated to prevent dangerous reactions.
Step 4: Arranging for Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal and will be familiar with local, state, and federal regulations.
-
Provide Detailed Information: When arranging for pickup, provide the EHS office or the licensed hazardous waste disposal company with a complete description of the waste, including its chemical composition and any known or inferred hazards.
-
Adhere to Pickup Schedules: Ensure that waste is collected in a timely manner to avoid exceeding storage time limits as stipulated by regulations.
Part 3: Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Part 2, Step 1.
-
Contain the Spill: For small solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the spill.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Collect Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated wipes, must be collected and disposed of as hazardous waste.
The Logic of Disposal: A Decision-Making Framework
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione.
Caption: Workflow for the proper disposal of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione waste.
Conclusion: A Commitment to Safety and Responsibility
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. For compounds like 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, where specific hazard data is limited, a conservative and informed approach based on chemical structure is paramount. By adhering to the protocols outlined in this guide, researchers can ensure they are not only compliant with regulations but are also upholding their commitment to a safe and sustainable laboratory environment.
References
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Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]
-
Angene Chemical. (2024, September 9). 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one - Safety Data Sheet. Available at: [Link]
-
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
